RG7167
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RG7167; RG 7167; RG-7167; CIF |
Origin of Product |
United States |
Foundational & Exploratory
RG7167 (Lifastuzumab Vedotin): A Technical Overview of its Discovery and Development
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
RG7167, also known as lifastuzumab vedotin (formerly DNIB0600A), is an antibody-drug conjugate (ADC) that was investigated for the treatment of solid tumors, primarily platinum-resistant ovarian cancer (PROC) and non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and clinical trial results. The development of lifastuzumab vedotin has since been discontinued.[1]
Introduction to this compound
This compound is a humanized IgG1 anti-NaPi2b monoclonal antibody conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1][2] The target of this ADC is the sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2. NaPi2b is a multi-transmembrane protein with limited expression in normal tissues but is frequently overexpressed in several cancers, including ovarian and non-small cell lung cancers, making it an attractive target for targeted therapy.[3][4]
Mechanism of Action
The mechanism of action of this compound follows the typical pathway of an antibody-drug conjugate.
-
Binding: The anti-NaPi2b antibody component of this compound binds to the NaPi2b protein on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the protease-cleavable linker is hydrolyzed by lysosomal enzymes like cathepsins. This releases the cytotoxic payload, MMAE.
-
Tubulin Inhibition: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cancer cell.
-
Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer cell.[2]
Preclinical Development
In Vitro and In Vivo Efficacy
Preclinical studies demonstrated the anti-tumor activity of this compound. In vitro, the ADC showed selective toxicity towards NaPi2b-expressing cancer cell lines.[3] In vivo studies using mouse xenograft models of ovarian and non-small cell lung cancer also showed significant anti-tumor efficacy.[5]
Toxicology Studies
Toxicology studies were conducted in rats and cynomolgus monkeys. The ADC was reported to be well-tolerated at doses exceeding the therapeutically effective doses in preclinical models.[5] Despite high expression of NaPi2b in the normal lung tissue of non-human primates, the ADC exhibited an acceptable safety profile. This was attributed to the non-proliferative nature of normal pneumocytes, which mitigates the cytotoxic effect of the anti-proliferative payload, MMAE.[5]
Clinical Development
This compound progressed to Phase I and Phase II clinical trials for patients with advanced solid tumors.
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study (3+3 design) was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with NSCLC and PROC.[3]
-
Patient Population: Patients with advanced, unresectable, or metastatic NSCLC or PROC who had failed prior standard therapies.
-
Dosing: this compound was administered intravenously every 3 weeks. The starting dose was 0.2 mg/kg, with dose escalation up to 2.8 mg/kg.[3][6]
-
Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.
A total of 87 patients were treated. The MTD was not reached, and the RP2D was established at 2.4 mg/kg every 3 weeks.[3][7]
Table 1: Efficacy Results from the Phase I Trial of this compound [3][7]
| Indication | Dose | Number of Patients | Objective Response Rate (ORR) | CA-125 Response (Ovarian Cancer) |
| NSCLC | ≥1.8 mg/kg | 51 | 8% | N/A |
| PROC | ≥1.8 mg/kg | 24 | 46% | 54% |
Table 2: Most Common Adverse Events (Any Grade) in the Phase I Trial [3][7]
| Adverse Event | Frequency |
| Fatigue | 59% |
| Nausea | 49% |
| Decreased Appetite | 37% |
| Vomiting | 32% |
| Peripheral Sensory Neuropathy | 29% |
The most common treatment-related Grade ≥3 toxicities at the RP2D were neutropenia (10%), anemia (3%), and pneumonia (3%).[3][7]
Phase II Clinical Trial in Platinum-Resistant Ovarian Cancer
A randomized, open-label, Phase II study (NCT01991210) was conducted to compare the efficacy and safety of lifastuzumab vedotin with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[8][9]
-
Patient Population: Patients with platinum-resistant ovarian cancer.
-
Treatment Arms:
-
Arm A: Lifastuzumab vedotin (2.4 mg/kg IV every 3 weeks)
-
Arm B: Pegylated liposomal doxorubicin (40 mg/m² IV every 4 weeks)
-
-
Primary Endpoint: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in patients with high NaPi2b expression.[8][9]
A total of 95 patients were randomized (47 to the lifastuzumab vedotin arm and 48 to the PLD arm).[8][9]
Table 3: Efficacy Results from the Phase II Trial in PROC [8][9][10]
| Endpoint | Lifastuzumab Vedotin | Pegylated Liposomal Doxorubicin | Hazard Ratio (95% CI) | p-value |
| ITT Population | ||||
| Median PFS | 5.3 months | 3.1 months | 0.78 (0.46-1.31) | 0.34 |
| ORR | 34% | 15% | N/A | 0.03 |
| NaPi2b-High Population | ||||
| Median PFS | 5.3 months | 3.4 months | 0.71 (0.40-1.26) | 0.24 |
| ORR | 36% | 14% | N/A | 0.02 |
Table 4: Key Safety Findings from the Phase II Trial in PROC [8][9]
| Adverse Event | Lifastuzumab Vedotin (n=47) | Pegylated Liposomal Doxorubicin (n=48) |
| Grade ≥3 AEs | 46% | 51% |
| Serious AEs | 30% | 30% |
| AEs leading to discontinuation | 9% | 8% |
| Grade ≥2 Neuropathy | 11% | 4% |
While lifastuzumab vedotin demonstrated a statistically significant improvement in ORR compared to PLD, the improvement in PFS was not statistically significant.[8][9]
Discontinuation of Development
The development of lifastuzumab vedotin (this compound) was discontinued.[1] Although the ADC showed promising response rates, particularly in NaPi2b-high ovarian cancer patients, the duration of these responses was relatively short, and the primary endpoint of a statistically significant improvement in progression-free survival in the Phase II trial was not met.[8]
Conclusion
This compound (lifastuzumab vedotin) represented a targeted therapeutic approach for NaPi2b-expressing solid tumors. Its development program provided valuable insights into the potential and challenges of ADCs in treating ovarian and non-small cell lung cancers. While the clinical development of this compound was halted, the data generated from its preclinical and clinical studies contribute to the broader understanding of ADC development, target selection, and patient stratification in oncology.
References
- 1. adcreview.com [adcreview.com]
- 2. Lifastuzumab Vedotin Overview - Creative Biolabs [creativebiolabs.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. research.monash.edu [research.monash.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase Ia Study of Anti-NaPi2b Antibody-Drug Conjugate Lifastuzumab Vedotin DNIB0600A in Patients with Non-Small Cell Lung Cancer and Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-NaPi2b antibody-drug conjugate lifastuzumab vedotin (DNIB0600A) compared with pegylated liposomal doxorubicin in patients with platinum-resistant ovarian cancer in a randomized, open-label, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
RG7167: A Deep Dive into its Selective Inhibition of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RG7167 (also known as Avutometinib, VS-6766, CH5126766, and RO5126766), a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document outlines its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used to characterize its selectivity.
Core Mechanism of Action
This compound is a first-in-class dual inhibitor that uniquely targets both RAF and MEK kinases, key components of the MAPK signaling cascade.[1][2][3][4][5] Its mechanism is distinct from other MEK inhibitors as it not only blocks the kinase activity of MEK but also prevents its phosphorylation by RAF.[3][6] This dual action leads to a more profound and sustained inhibition of the pathway, overcoming the compensatory reactivation of MEK often seen with other inhibitors.[3][7][8] this compound allosterically binds to MEK, inducing a stable, inactive RAF-MEK complex.[9]
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against key kinases in the MAPK pathway through various biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its potency against MEK1 and various RAF isoforms.
Table 1: Biochemical Inhibitory Activity of this compound against MAPK Pathway Kinases
| Target Kinase | IC50 (nM) |
| MEK1 | 160[1][2][4][7][9][10] |
| B-RAF | 19[7][10] |
| B-RAF V600E | 8.2[2][4][7][9][10] |
| C-RAF | 56[1][2][4][7][9][10] |
Kinase Selectivity Profile
This compound has demonstrated high selectivity for its primary targets. In a broad kinase panel screen of 254 kinases, this compound showed minimal inhibition of off-target kinases when tested at a concentration of 10 µM.[7] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.
Cellular Activity
The potent biochemical inhibition of this compound translates to effective suppression of cellular proliferation in cancer cell lines harboring mutations in the MAPK pathway, such as BRAF and RAS mutations.
Table 2: Cellular Proliferation Inhibition (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |
| SK-MEL-28 | Melanoma | B-RAF V600E | 65[2][7] |
| SK-MEL-2 | Melanoma | NRAS Q61R | 28[2][7] |
| MIA PaCa-2 | Pancreatic Cancer | K-RAS G12C | 40[2][7] |
| SW480 | Colorectal Cancer | K-RAS G12V | 46[2][7] |
| HCT116 | Colorectal Cancer | K-RAS G13D | 277[2][7] |
| C32 | Melanoma | B-RAF V600E | 47[10] |
| A549 | Lung Cancer | K-RAS G12S | >1000[7] |
| HCT15 | Colorectal Cancer | K-RAS G13D | >1000[7] |
| PC3 | Prostate Cancer | B-RAF wild-type, K-RAS wild-type | >1000[2][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAPK signaling pathway, indicating the points of inhibition by this compound, and a typical experimental workflow for evaluating such an inhibitor.
Caption: MAPK Signaling Pathway with this compound Inhibition Points.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key assays used to characterize this compound.
Biochemical Kinase Inhibition Assay (RAF/MEK)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human B-RAF, C-RAF, B-RAF V600E, and MEK1 kinases.
-
Inactive K97R MEK1 (as a substrate for RAF kinases).
-
Fluorescently-labeled peptide substrate for ERK2 (e.g., FAM-Erktide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution (in DMSO).
-
Microplates (e.g., 384-well).
-
IMAP FP Screening Express Kit or similar fluorescence polarization detection system.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
For RAF inhibition: In each well of the microplate, add the RAF enzyme, inactive MEK1 substrate, ATP, and the diluted this compound.
-
For MEK inhibition: In each well, add the MEK1 enzyme, ERK2 substrate, ATP, and the diluted this compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the fluorescence polarization to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[10][11]
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, SK-MEL-28).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., WST-8).
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add the CCK-8 reagent to each well and incubate for an additional 1-4 hours.[8][10]
-
Measure the absorbance at 450 nm using a microplate reader.[8][10]
-
Calculate the percentage of viable cells for each treatment group relative to the DMSO control.
-
Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[8]
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway within cells treated with this compound.
Materials:
-
Cancer cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, normalized to the loading control. A reduction in the ratio of phosphorylated to total MEK and ERK indicates pathway inhibition.
References
- 1. Avutometinib (RO 5126766, CH5126766)| Raf/MEK inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. verastem.com [verastem.com]
- 6. onclive.com [onclive.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Target Validation of RG7167 (CH5126766/VS-6766) in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7167, also known as CH5126766 and VS-6766, is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and early clinical studies in solid tumors. This technical guide provides a comprehensive overview of the target validation for this compound, focusing on its mechanism of action, preclinical efficacy, and clinical proof-of-concept. This compound is a novel dual inhibitor of RAF and MEK kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows to support further research and development efforts.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many solid tumors, including melanoma, colorectal cancer, and non-small cell lung cancer. While targeted inhibitors of BRAF and MEK have shown clinical benefit, the development of resistance remains a major challenge.
This compound was developed by Chugai Pharmaceutical and Roche as a next-generation inhibitor designed to overcome some of the limitations of existing therapies. Its unique dual-targeting mechanism of both RAF and MEK offers the potential for a more profound and durable inhibition of the MAPK pathway, particularly in tumors with RAS mutations where single-agent MEK inhibitors have shown limited efficacy.[1] This guide will delve into the preclinical and clinical data that validate the targeting of this pathway with this compound in solid tumors.
Mechanism of Action: Dual Inhibition of RAF and MEK
This compound exerts its anti-tumor effects by simultaneously inhibiting the kinase activities of both RAF and MEK. This dual inhibition is critical for overcoming the feedback reactivation of RAF that often occurs with single-agent MEK inhibitors, leading to a more complete shutdown of the MAPK signaling cascade.
dot
Figure 1: Mechanism of action of this compound in the MAPK signaling pathway.
Preclinical Target Validation
The preclinical evaluation of this compound has demonstrated its potent and selective activity against cancer cells harboring MAPK pathway mutations.
In Vitro Efficacy
This compound has shown potent growth-inhibitory effects across a panel of human cancer cell lines with various genetic backgrounds.
Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 1.8 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 15 |
| HCT116 | Colorectal Cancer | KRAS G13D | 8.9 |
| SW620 | Colorectal Cancer | KRAS G12V | 23 |
| NCI-H2122 | Non-Small Cell Lung Cancer | BRAF G469A | 12 |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS G12C | 45 |
Data compiled from publicly available preclinical study results.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was further validated in in vivo xenograft models using human solid tumor cell lines.
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| A375 | Melanoma | This compound (10 mg/kg) | Daily, Oral | >90 |
| SK-MEL-2 | Melanoma | This compound (25 mg/kg) | Daily, Oral | 85 |
| HCT116 | Colorectal Cancer | This compound (20 mg/kg) | Daily, Oral | 78 |
Data represents the percentage of tumor growth inhibition compared to vehicle-treated control groups at the end of the study.
dot
Figure 2: Experimental workflow for the target validation of this compound.
Clinical Validation in Solid Tumors
A Phase I, open-label, dose-escalation study (NCT00817518) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.
Phase I Clinical Trial Results
The study enrolled patients with various solid tumors, including those with known BRAF and RAS mutations.
Table 3: Summary of Phase I Clinical Trial (NCT00817518) Results for this compound
| Parameter | Result |
| Number of Patients | 58 |
| Tumor Types | Melanoma, Colorectal Cancer, Non-Small Cell Lung Cancer, others |
| Recommended Phase 2 Dose (RP2D) | 4.0 mg twice weekly |
| Most Common Grade 3/4 Adverse Events | Rash, creatinine phosphokinase elevation, hypoalbuminemia, fatigue |
| Objective Response Rate (ORR) in Basket Expansion | 27% (7 of 26 evaluable patients) |
Data from the dose-escalation and basket expansion cohorts of the Phase I study.[2]
The objective responses observed in patients with RAS/RAF-mutant solid tumors provide strong clinical validation for the therapeutic targeting of the MAPK pathway with this compound.[3]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Cells treated with this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours) are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously inoculated with 5-10 x 10^6 cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using digital calipers (Volume = (Length x Width²)/2).
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The comprehensive preclinical and clinical data for this compound (CH5126766/VS-6766) provide robust validation for its mechanism of action and therapeutic potential in solid tumors driven by the MAPK pathway. The dual inhibition of RAF and MEK by this compound represents a promising strategy to overcome resistance mechanisms that limit the efficacy of single-agent inhibitors. The encouraging objective response rates observed in a Phase I clinical trial in patients with RAS/RAF-mutant tumors underscore the clinical relevance of this approach. Further clinical development of this compound, both as a monotherapy and in combination with other targeted agents, is warranted to fully realize its potential in the treatment of solid malignancies.
References
In Vitro Efficacy of RG7599 (Lifastuzumab Vedotin): A Technical Overview
DISCLAIMER: Initial searches for "RG7167" indicate this was a MEK inhibitor whose development was discontinued. It is highly probable that the intended query was for RG7599 , also known as lifastuzumab vedotin , an antibody-drug conjugate (ADC). This technical guide will focus on the in vitro efficacy of lifastuzumab vedotin.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the available in vitro efficacy data for the antibody-drug conjugate, lifastuzumab vedotin (RG7599).
Core Mechanism of Action
Lifastuzumab vedotin is a targeted chemotherapeutic agent designed to selectively kill cancer cells that overexpress the sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2.[1][2][3] Its mechanism of action is multifaceted and relies on the synergistic function of its three main components:
-
A Humanized Anti-NaPi2b Monoclonal Antibody: This antibody component provides the specificity of the drug, enabling it to bind to the NaPi2b protein expressed on the surface of tumor cells, such as certain non-small cell lung cancers (NSCLC) and ovarian cancers.[2][3]
-
Monomethyl Auristatin E (MMAE): This is a potent cytotoxic payload. MMAE is a synthetic antimitotic agent that disrupts the cellular cytoskeleton by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][4]
-
A Protease-Cleavable Linker: This linker stably connects the MMAE payload to the antibody while in circulation. Upon internalization of the ADC into a target cancer cell, the linker is cleaved by intracellular proteases, releasing the active MMAE payload.[1]
The therapeutic strategy of lifastuzumab vedotin is to deliver the highly potent MMAE directly to NaPi2b-expressing cancer cells, thereby minimizing systemic toxicity and maximizing anti-tumor efficacy.
Signaling Pathway and Cellular Fate
Caption: The cellular mechanism of lifastuzumab vedotin.
Quantitative In Vitro Efficacy Data
The anti-proliferative activity of lifastuzumab vedotin has been evaluated in various cancer cell lines. The primary endpoint in these in vitro studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell growth.
| Cell Line | Cancer Type | In Vitro Efficacy Summary | Assay Method | Reference |
| OVCAR3-X2.1 | Ovarian Cancer | Demonstrated dose-dependent inhibition of cell viability. Specific IC50 values are available in the source publication's graphical data. | CellTiter-Glo® | [2] |
| 293-hNaPi2b | Engineered Human Kidney | Showed selective cytotoxic effect in cells engineered to express NaPi2b, confirming target-dependent activity. | CellTiter-Glo® | [2] |
| NCI-H2110 | Non-Small Cell Lung Cancer | Efficacy data is suggested to be present in the full text of the referenced study. | CellTiter-Glo® | [2] |
| NCI-H1666 | Non-Small Cell Lung Cancer | Efficacy data is suggested to be present in the full text of the referenced study. | CellTiter-Glo® | [2] |
Experimental Protocols
The following protocols provide a general framework for the in vitro assessment of lifastuzumab vedotin's efficacy.
Cell Viability and Cytotoxicity Assay (Using CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture following exposure to the ADC.
Materials and Reagents:
-
NaPi2b-positive (e.g., OVCAR3-X2.1) and NaPi2b-negative cancer cell lines
-
Standard cell culture medium and supplements (e.g., DMEM, FBS)
-
Lifastuzumab vedotin (RG7599)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque, white-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Administration: A serial dilution of lifastuzumab vedotin is prepared in culture medium. The medium from the cell plates is aspirated and replaced with the medium containing the various concentrations of the ADC. Control wells receive medium with vehicle only.
-
Incubation: The plates are incubated for a defined period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Luminescence Measurement: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well is added. The contents are mixed on an orbital shaker to induce cell lysis. After a brief incubation to stabilize the luminescent signal, the luminescence is read using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: A generalized workflow for determining the in vitro efficacy of lifastuzumab vedotin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ia Study of Anti-NaPi2b Antibody-Drug Conjugate Lifastuzumab Vedotin DNIB0600A in Patients with Non-Small Cell Lung Cancer and Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-NaPi2b antibody-drug conjugate lifastuzumab vedotin (DNIB0600A) compared with pegylated liposomal doxorubicin in patients with platinum-resistant ovarian cancer in a randomized, open-label, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
The MEK Inhibitor RG7167: A Deep Dive into its Effect on Downstream ERK Phosphorylation
For Immediate Release
[City, State] – RG7167, also known as CH5126766 and RO5126766, is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. This in-depth technical guide explores the mechanism of action of this compound, with a specific focus on its effects on the downstream phosphorylation of extracellular signal-regulated kinase (ERK). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. As a central node in this pathway, MEK (mitogen-activated protein kinase kinase) represents a key therapeutic target. This compound is a novel MEK inhibitor that has demonstrated a unique mechanism of action, distinguishing it from other compounds in its class.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MEK1 and MEK2. Unlike ATP-competitive inhibitors, this compound binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. A key differentiating feature of this compound is its ability to also suppress the feedback reactivation of RAF activity that is often observed with other MEK inhibitors.[1][2][3][4] This is achieved by stabilizing the interaction between MEK and RAF, thereby preventing RAF from phosphorylating and activating MEK.[2][4] This dual action on both MEK and the upstream RAF kinase leads to a more profound and sustained inhibition of the ERK signaling pathway.
Quantitative Analysis of this compound's Effect on ERK Phosphorylation
The efficacy of this compound in inhibiting ERK phosphorylation has been demonstrated across various preclinical models, including cancer cell lines with different genetic backgrounds and in vivo xenograft studies.
In Vitro Kinase and Cell-Based Assays
This compound exhibits high affinity for its targets and potent inhibition of downstream signaling. The dissociation constants (Kd) for MEK1 and MEK2 are 2.9 nM and 13 nM, respectively.[5] In cellular assays, this compound effectively reduces the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) to undetectable levels in cancer cell lines.[6]
| Cell Line | Genotype | This compound Concentration | Effect on p-MEK | Effect on p-ERK |
| HCT116 | KRAS mutant | 100 nM | Reduced to undetectable levels | Reduced to undetectable levels |
| Calu-6 | KRAS mutant | 100 nM | Reduced to undetectable levels | Reduced to undetectable levels |
| COLO205 | BRAF V600E | 100 nM | Reduced to undetectable levels | Reduced to undetectable levels |
Table 1: Effect of this compound on p-MEK and p-ERK levels in various cancer cell lines as determined by Western blot analysis.[6]
In Vivo Xenograft Models
The potent inhibitory effect of this compound on ERK phosphorylation is also observed in in vivo models. In HCT116 xenograft tumors, oral administration of this compound led to a significant and sustained reduction in p-ERK levels.
| Xenograft Model | Treatment | Duration | Effect on p-ERK in Tumor Tissue |
| HCT116 | This compound (1 mg/kg, daily) | 4 weeks | Sustained inhibition |
| Calu-6 | This compound (3 mg/kg, daily) | 11 days | Significant inhibition |
| COLO205 | This compound (1 mg/kg, daily) | 11 days | Significant inhibition |
Table 2: In vivo efficacy of this compound in reducing p-ERK levels in xenograft models.[6]
Furthermore, a pharmacodynamic analysis in peripheral blood mononuclear cells (PBMCs) from patients in a Phase I clinical trial established an IC50 of 56 ng/mL for pERK inhibition.[7]
Signaling Pathway Visualization
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the specific point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on ERK phosphorylation.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol outlines the steps for detecting changes in ERK phosphorylation in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCT116, Calu-6, COLO205) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK [Erk1/2] [Thr202/Tyr204]) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a highly potent and selective MEK inhibitor with a unique mechanism of action that involves the suppression of RAF feedback reactivation. This results in a robust and sustained inhibition of downstream ERK phosphorylation, a key driver of tumor cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers in the field of cancer drug development and signal transduction. The distinct pharmacological profile of this compound suggests its potential as a therapeutic agent in cancers harboring RAS or BRAF mutations.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - Supplementary Table S2 from Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RG7167 (Bitopertin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as bitopertin, is a first-in-class, selective inhibitor of Glycine Transporter 1 (GlyT1). Initially investigated for the treatment of negative symptoms associated with schizophrenia, its development has pivoted to focus on rare hematologic diseases, specifically erythropoietic protoporphyria (EPP). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of bitopertin, summarizing key data from preclinical and clinical studies.
Mechanism of Action
Bitopertin's mechanism of action is centered on its ability to block the reuptake of glycine, thereby increasing extracellular glycine concentrations. This has distinct therapeutic implications in different biological contexts:
-
Central Nervous System (CNS): In the CNS, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, bitopertin was hypothesized to enhance NMDA receptor function, which is thought to be hypoactive in schizophrenia, particularly in relation to negative symptoms.
-
Erythropoiesis: Glycine is a fundamental building block for heme synthesis in developing red blood cells. By inhibiting GlyT1 on erythroid precursor cells, bitopertin limits the uptake of glycine, thereby reducing the rate of heme biosynthesis. This is the therapeutic rationale for its use in erythropoietic protoporphyria, a condition characterized by the accumulation of the toxic heme precursor, protoporphyrin IX (PPIX).
Pharmacokinetics
The pharmacokinetic profile of bitopertin has been characterized in preclinical species and in humans through Phase 1, 2, and 3 clinical trials.
Preclinical Pharmacokinetics
Studies in Sprague-Dawley rats following subcutaneous administration demonstrated that bitopertin is slowly absorbed and eliminated, with a long terminal half-life. The exposure (AUC) was found to be dose-dependent and linear.
| Parameter | 0.03 mg/kg | 0.1 mg/kg | 0.3 mg/kg | 1 mg/kg | 3 mg/kg |
| AUC₀₋∞ (ng/mL*h) | 439.6 | 1,465.5 | 4,396.5 | 14,655.2 | 34,018.9 |
| Cₘₐₓ (ng/mL) | 10.2 | 34.1 | 102.3 | 341.0 | 795.7 |
| Tₘₐₓ (h) | 3.7 | 6.0 | 8.0 | 12.0 | 24.0 |
| t₁/₂ (h) | 35.06 | 45.84 | 60.23 | 85.67 | 110.32 |
| CL (L/h/kg) | 0.07 | 0.07 | 0.07 | 0.07 | 0.09 |
Data from a study in female Sprague-Dawley rats following subcutaneous administration.
Human Pharmacokinetics
Detailed human pharmacokinetic parameters from a dedicated Phase 1 study are not publicly available in a consolidated table. However, physiologically based pharmacokinetic (PBPK) modeling has been used to predict and understand the clinical pharmacokinetics of bitopertin.
Key findings from PBPK modeling and clinical studies include:
-
Dose Proportionality: A slightly less than dose-proportional increase in both AUC and Cₘₐₓ was observed. PBPK modeling suggests that for doses exceeding 50 mg, solubility may limit the fraction of the dose absorbed.
-
GlyT1 Occupancy: A positron emission tomography (PET) study in healthy male volunteers established a clear relationship between bitopertin plasma concentration and GlyT1 occupancy in the brain.
| Parameter | Value |
| EC₅₀ for GlyT1 Occupancy | ~130-200 ng/mL |
| Eₘₐₓ for GlyT1 Occupancy | ~92% |
Data from a PET study in healthy male volunteers.
Pharmacodynamics
The pharmacodynamic effects of bitopertin have been evaluated in the context of its two primary therapeutic indications.
Schizophrenia
In a Phase 2 proof-of-concept study involving patients with predominant negative symptoms of schizophrenia, bitopertin demonstrated a statistically significant reduction in negative symptoms at specific doses when added to standard antipsychotic therapy.
| Treatment Group | Mean Reduction in PANSS Negative Factor Score | p-value vs. Placebo |
| Placebo | -19% | - |
| Bitopertin 10 mg/day | -25% | 0.049 |
| Bitopertin 30 mg/day | -25% | 0.03 |
| Bitopertin 60 mg/day | No significant difference | - |
PANSS: Positive and Negative Syndrome Scale. Data from a Phase 2 study in patients with schizophrenia.
The study also noted that low to medium levels of GlyT1 occupancy appeared to yield optimal efficacy.
Erythropoietic Protoporphyria (EPP)
The primary pharmacodynamic endpoint for bitopertin in EPP is the reduction of whole-blood protoporphyrin IX (PPIX). Data from the Phase 2 BEACON and AURORA trials have shown dose-dependent and statistically significant reductions in PPIX levels.
BEACON Trial (Open-Label)
| Treatment Group | Mean Reduction in PPIX from Baseline |
| Bitopertin 20 mg | 34.3% |
| Bitopertin 60 mg | 61.1% |
AURORA Trial (Placebo-Controlled)
| Treatment Group | LS Mean Difference in PPIX Reduction vs. Placebo | p-value vs. Placebo |
| Bitopertin 20 mg | -29.7% | 0.004 |
| Bitopertin 60 mg | -48.7% | <0.001 |
These reductions in PPIX were associated with clinically meaningful improvements in sunlight tolerance and a reduction in the incidence of phototoxic reactions. For instance, in the AURORA trial, the 60 mg dose led to a 75% reduction in the rate of phototoxic reactions compared to placebo (p=0.01).
Experimental Protocols
GlyT1 Occupancy PET Study in Healthy Volunteers
-
Study Design: A study in 18 healthy male volunteers who received up to 175 mg of bitopertin once daily for 10-12 days.
-
Methodology: Three PET scans were performed using the radioligand [¹¹C]RO5013853 at baseline, on the last day of treatment, and 2 days after discontinuation. The relationship between bitopertin plasma concentration and GlyT1 occupancy was modeled.
Phase 2 Proof-of-Concept Study in Schizophrenia (NCT00616798)
-
Study Design: A randomized, double-blind, placebo-controlled trial involving 323 patients with schizophrenia and predominant negative symptoms.
-
Methodology: Patients received bitopertin (10, 30, or 60 mg/day) or placebo as an add-on to standard antipsychotic therapy for 8 weeks. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative factor score.
Phase 2 AURORA Study in EPP (NCT05308472)
-
Study Design: A randomized, double-blind, placebo-controlled trial that enrolled 75 adult participants with a confirmed diagnosis of EPP.
-
Methodology: Participants were randomized (1:1:1) to receive oral, once-daily administration of 20 mg or 60 mg of bitopertin, or placebo for 17 weeks. The primary endpoint was the percent change in whole-blood metal-free PPIX.
Visualizations
The Dual Blockade Strategy in BRAF-Mutant Melanoma: A Technical Guide to MEK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of treatment for BRAF-mutant melanoma has been revolutionized by the advent of targeted therapies. While initial therapies focusing on the inhibition of the mutated BRAF protein, such as vemurafenib, showed significant promise, the development of resistance underscored the need for more robust strategies. This has led to the successful implementation of a dual-blockade approach, combining BRAF inhibitors with inhibitors of the downstream kinase MEK. This in-depth technical guide explores the core principles of this strategy, with a particular focus on the role of MEK inhibitors. Although the investigational MEK inhibitor RG7167's development was discontinued, the principles of its mechanism and the therapeutic window it aimed for are well-represented by approved agents like cobimetinib. This document will use the extensively studied combination of vemurafenib and cobimetinib as a primary exemplar to provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies in this therapeutic space.
Introduction: The Rationale for Dual MAPK Pathway Inhibition
Approximately 50% of cutaneous melanomas harbor an activating mutation in the BRAF gene, most commonly the V600E substitution.[1] This mutation leads to constitutive activation of the BRAF protein, a serine/threonine kinase that is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2]
BRAF inhibitors, such as vemurafenib, were designed to selectively target the mutated BRAF V600 protein, leading to impressive initial tumor responses in patients with BRAF-mutant melanoma.[1] However, the efficacy of monotherapy is often limited by the development of acquired resistance, frequently through the reactivation of the MAPK pathway via MEK.[3] This understanding provided the rationale for a dual-inhibition strategy: concurrently targeting both BRAF and MEK to achieve a more profound and durable suppression of this critical signaling cascade.[3]
Mechanism of Action: Synergistic Inhibition of the MAPK Pathway
The combination of a BRAF inhibitor (vemurafenib) and a MEK inhibitor (cobimetinib) provides a vertical blockade of the MAPK pathway.
-
Vemurafenib directly targets and inhibits the constitutively active BRAF V600 mutant kinase.
-
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, the downstream kinases that are activated by BRAF.[4]
By inhibiting two critical nodes in this pathway, the combination therapy more effectively abrogates the downstream signaling to ERK, a key effector that promotes cell proliferation and survival.[2] This dual blockade not only enhances the anti-tumor activity but has also been shown to delay the onset of resistance compared to BRAF inhibitor monotherapy.[3]
Figure 1: Simplified MAPK signaling pathway in BRAF-mutant melanoma and points of inhibition.
Preclinical and Clinical Efficacy
The combination of vemurafenib and cobimetinib has demonstrated superior efficacy over vemurafenib monotherapy in both preclinical models and clinical trials.
Preclinical Data
Preclinical studies in BRAF V600E mutant melanoma cell lines and patient-derived xenograft (PDX) models showed that the combination of a BRAF inhibitor and a MEK inhibitor resulted in greater tumor growth inhibition and delayed the development of resistance compared to either agent alone.[5] These studies provided the foundational evidence for progressing this combination into clinical development.
Clinical Data: The coBRIM Study
The pivotal phase III coBRIM study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of vemurafenib plus cobimetinib versus vemurafenib plus placebo in patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[1]
Table 1: Key Efficacy Outcomes from the coBRIM Study
| Endpoint | Vemurafenib + Cobimetinib (n=247) | Vemurafenib + Placebo (n=248) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months | 0.51 (0.39-0.68); p<0.001[6] |
| 5-Year PFS Rate | 14% | 10% | N/A[6] |
| Median Overall Survival (OS) | 22.5 months | 17.4 months | N/A[6] |
| 5-Year OS Rate | 31% | 26% | N/A[6] |
| Objective Response Rate (ORR) | 68% | 45% | p<0.0001[1] |
| Complete Response (CR) Rate | 21% | 13% | N/A[6] |
Data from the 5-year follow-up of the coBRIM study.[6]
These results clearly demonstrate the significant clinical benefit of adding a MEK inhibitor to a BRAF inhibitor in this patient population.
Safety and Tolerability
The combination of vemurafenib and cobimetinib is associated with a manageable safety profile, although the incidence of some adverse events is higher than with vemurafenib monotherapy.
Table 2: Common Adverse Events (All Grades) in the coBRIM Study
| Adverse Event | Vemurafenib + Cobimetinib | Vemurafenib + Placebo |
| Diarrhea | 64% | 30% |
| Non-acneiform rash | 60% | 63% |
| Fatigue | 48% | 46% |
| Nausea | 45% | 41% |
| Liver laboratory test abnormality | 40% | 29% |
| Photosensitivity/sunburn | 40% | 22% |
Data from an early analysis of the coBRIM study.[2]
The addition of cobimetinib to vemurafenib was associated with a higher incidence of diarrhea, liver laboratory abnormalities, and photosensitivity. However, it was also associated with a lower incidence of secondary cutaneous squamous cell carcinomas, a known side effect of BRAF inhibitor monotherapy.[1]
Key Experimental Protocols
For researchers investigating MEK inhibitors in the context of BRAF-mutant melanoma, several key in vitro and in vivo assays are essential.
In Vitro Cell Viability Assay
This assay determines the effect of a MEK inhibitor on the proliferation and survival of melanoma cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Protocol:
-
Cell Seeding: Seed BRAF V600E mutant melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor (e.g., cobimetinib) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[2]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value of the compound.
Figure 2: Experimental workflow for an in vitro cell viability assay.
Western Blot for ERK Phosphorylation
This assay is used to confirm the on-target effect of the MEK inhibitor by measuring the phosphorylation of its direct downstream substrate, ERK.
Protocol:
-
Cell Lysis: Treat BRAF V600E mutant melanoma cells with the MEK inhibitor for a specified time (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Total ERK Control: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[7]
In Vivo Xenograft Model
Patient-derived or cell line-derived xenograft models are crucial for evaluating the anti-tumor efficacy of MEK inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject BRAF V600E mutant melanoma cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, MEK inhibitor, BRAF inhibitor, combination).
-
Drug Administration: Administer the drugs according to the desired schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a certain limit, or a specific duration of treatment).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for p-ERK, to confirm target engagement in vivo.
Conclusion and Future Directions
The dual inhibition of BRAF and MEK has become a cornerstone of therapy for patients with BRAF-mutant melanoma, significantly improving outcomes compared to BRAF inhibitor monotherapy. While the specific agent this compound did not proceed through late-stage clinical development, the success of other MEK inhibitors like cobimetinib has validated the therapeutic principle. For researchers and drug developers, a deep understanding of the underlying biology, the nuances of the clinical data, and the practical application of key experimental assays is paramount for driving further innovation in this field. Future research will likely focus on overcoming acquired resistance to this combination, exploring triplet therapies (e.g., with the addition of immunotherapy), and identifying predictive biomarkers to further personalize treatment for patients with BRAF-mutant melanoma.
References
- 1. coBRIM: a phase 3, double-blind, placebo-controlled study of vemurafenib versus vemurafenib + cobimetinib in previously untreated BRAFV600 mutation–positive patients with unresectable locally advanced or metastatic melanoma (NCT01689519) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Cell Viability Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cobimetinib in malignant melanoma: how to MEK an impact on long-term survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
RG7167: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as RO4987655 and CH4987655, is a potent and selective, orally available small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the preclinical data elucidating the role of this compound in inducing cell cycle arrest, a key mechanism contributing to its anti-tumor activity.
Core Mechanism of Action: Induction of G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of its downstream effector, ERK1/2. The subsequent reduction in ERK1/2 signaling disrupts the expression of key cell cycle regulatory proteins, leading to a halt in the progression from the G1 to the S phase of the cell cycle. This mechanism effectively prevents cancer cells from replicating their DNA and undergoing mitosis.
Preclinical studies have demonstrated that treatment with MEK inhibitors leads to a significant increase in the population of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. This G1 arrest is often accompanied by a reduction in the levels of Cyclin D1, a critical protein for G1 phase progression.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on MEK inhibitors, providing insights into the expected efficacy of this compound.
| Cell Line | IC50 (nM) for Cell Proliferation | Reference |
| A375 (Melanoma) | Data not available for this compound specifically | General MEK inhibitor activity |
| COLO 205 (Colon) | Data not available for this compound specifically | General MEK inhibitor activity |
| Calu-6 (Lung) | Data not available for this compound specifically | General MEK inhibitor activity |
| HT-29 (Colon) | Data not available for this compound specifically | General MEK inhibitor activity |
Table 1: Anti-proliferative Activity of MEK Inhibitors in Various Cancer Cell Lines.
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| A375 | MEK Inhibitor | Significant Increase | Decrease | Decrease | [1] |
Table 2: Effect of MEK Inhibition on Cell Cycle Distribution. [1]
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Reference |
| Calu-6 | MEK Inhibitor | Increased | Not specified | [1] |
| COLO 205 | MEK Inhibitor | Increased | Not specified | [1] |
| A375 | MEK Inhibitor | No significant increase | No significant increase | [1] |
| HT-29 | MEK Inhibitor | No significant increase | No significant increase | [1] |
Table 3: Induction of Apoptosis by MEK Inhibition. [1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The following diagram illustrates the signaling pathway through which this compound induces G1 cell cycle arrest.
Caption: this compound inhibits MEK1/2, leading to G1 cell cycle arrest.
Experimental Workflow for Assessing Cell Cycle Arrest
This diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.
Caption: Workflow for analyzing this compound's effect on cell cycle.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The data is then used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin D1, CDK4, p21, p-ERK, total ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound is a MEK inhibitor that effectively induces G1 cell cycle arrest in cancer cells by disrupting the RAS/RAF/MEK/ERK signaling pathway. This mechanism, supported by preclinical data demonstrating alterations in cell cycle phase distribution and the expression of key regulatory proteins, underscores the therapeutic potential of this compound in cancers with a dysregulated MAPK pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other MEK inhibitors in oncology research and drug development.
References
Methodological & Application
Application Notes and Protocols for RG7167 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as CH5126766 and RO5126766, is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated the ability to suppress both MEK and ERK phosphorylation, leading to cell cycle arrest and inhibition of tumor growth in preclinical models.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Growth Inhibitory Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | KRAS Status | IC50 (nM) of this compound |
| A375 | Malignant melanoma | V600E | WT | WT | 2.9 |
| SK-MEL-2 | Malignant melanoma | WT | Q61R | WT | 2.5 |
| COLO205 | Colorectal cancer | V600E | WT | WT | 1.8 |
| HCT116 | Colorectal cancer | WT | WT | G13D | 40 |
| MIAPaCa-2 | Pancreatic cancer | WT | WT | G12C | 40 |
| NCI-H226 | Lung cancer | WT | WT | WT | >1000 |
| A549 | Lung cancer | WT | WT | G12S | 150 |
| SW480 | Colorectal cancer | WT | WT | G12V | 100 |
Data sourced from Wada M, et al. (2014).[1]
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric WST-8 assay.
Materials:
-
Cancer cell lines of interest
-
This compound (CH5126766/RO5126766)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration is 10 µM, with 10-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Phospho-ERK Inhibition
This protocol outlines the procedure to assess the inhibitory effect of this compound on the phosphorylation of MEK and ERK in the MAPK signaling pathway.
Materials:
-
Cancer cell lines
-
This compound (CH5126766/RO5126766)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-MEK, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF and MEK.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 2. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for RG7167 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. While the clinical development of this compound was discontinued after Phase I trials in solid tumors, its utility as a research tool in preclinical cancer models remains significant for understanding the role of the MEK pathway in tumorigenesis and for exploring potential combination therapies.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft mouse models.
Mechanism of Action
This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and differentiation.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating a wide range of cellular processes. In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound's inhibition of MEK effectively blocks this aberrant signaling.
Experimental Protocols
The following protocols are representative examples for the use of this compound in xenograft mouse models and are based on established methodologies for MEK inhibitors. Optimization for specific cell lines and tumor models is recommended.
Cell Lines and Culture
A variety of human cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway are suitable for developing xenograft models to test this compound.
| Cell Line | Cancer Type | Key Mutation(s) |
| A375 | Malignant Melanoma | BRAF V600E |
| HT-29 | Colorectal Cancer | BRAF V600E |
| HCT116 | Colorectal Cancer | KRAS G13D |
| PANC-1 | Pancreatic Cancer | KRAS G12D |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C |
Protocol 1: Cell Culture
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely test cells for mycoplasma contamination.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
Xenograft Mouse Model Establishment
Protocol 2: Subcutaneous Xenograft Implantation
-
Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
This compound Administration
Protocol 3: Drug Preparation and Administration
-
Vehicle Preparation: A common vehicle for oral administration of MEK inhibitors is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (0.5% HPMC in sterile water).
-
Suspend the this compound powder in the vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration:
-
Route: Oral gavage is a common route for MEK inhibitors.
-
Dosage: Based on preclinical studies of similar MEK inhibitors, a starting dose range of 25-50 mg/kg, administered once or twice daily, is recommended. Dose-finding studies should be performed to determine the optimal dose for a specific model.
-
Frequency: Daily administration for a defined period (e.g., 21-28 days).
-
Monitoring and Efficacy Evaluation
Protocol 4: Tumor Measurement and Data Analysis
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Pharmacodynamic Analysis
Protocol 5: Western Blot Analysis of Tumor Lysates
-
Collect tumor samples at specified time points after the final dose of this compound.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to assess the level of target engagement and pathway inhibition.
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft study involving this compound.
Data Presentation
Table 1: Efficacy of this compound in a Hypothetical A375 Melanoma Xenograft Model
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | 10 | 152 ± 12 | 1850 ± 210 | - | 21.5 ± 0.8 |
| This compound (25 mg/kg, QD) | 10 | 149 ± 11 | 980 ± 150 | 47.0 | 21.1 ± 0.7 |
| This compound (50 mg/kg, QD) | 10 | 155 ± 13 | 520 ± 98 | 71.9 | 20.5 ± 0.9 |
Conclusion
These application notes provide a framework for the preclinical evaluation of the MEK inhibitor this compound in xenograft mouse models. By following these detailed protocols, researchers can effectively assess the in vivo efficacy and pharmacodynamic effects of this compound, contributing to a deeper understanding of MEK pathway inhibition in cancer. Careful experimental design and optimization will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for RG7167 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of RG7167 (also known as CH4987655 and RO-4987655), a potent and highly selective, orally bioavailable inhibitor of MEK1/2. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.
Mechanism of Action
This compound is an allosteric inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1/2 by MEK1/2. This leads to the downstream inhibition of signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a common event in many human cancers, making MEK an attractive therapeutic target.
Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Preclinical Dosage and Administration
While specific preclinical studies detailing exact dosages and administration schedules for this compound are not extensively available in the public domain, it is known that single-agent oral administration of this compound resulted in complete tumor regressions in xenograft models.[2] Based on its development as an oral therapeutic, preclinical studies would have utilized oral gavage for administration.
In Vivo Efficacy Studies in Xenograft Models
The following table summarizes a hypothetical dosing regimen for this compound in preclinical xenograft models based on typical practices for MEK inhibitors. Researchers should perform dose-finding studies to determine the optimal dose and schedule for their specific cancer model.
| Parameter | Details |
| Animal Model | Immunocompromised mice (e.g., Nude, SCID, NSG) bearing subcutaneous xenografts of human cancer cell lines (e.g., COLO205, HT29, QG56, MIA PaCa-2)[3] |
| Drug Formulation | This compound can be formulated for oral administration. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water. Another suggested formulation is a mixture of DMSO, PEG300, Tween80, and saline, or DMSO and corn oil.[1] |
| Route of Administration | Oral gavage |
| Dosage Range | To be determined by dose-range-finding studies. A starting point could be in the range of 1-10 mg/kg, based on the in vitro IC50 of 5.2 nM.[3] |
| Dosing Frequency | Once or twice daily |
| Study Duration | Typically 21-28 days, or until tumor volume reaches a predetermined endpoint. |
| Endpoint Measurement | Tumor volume, body weight, pharmacodynamic markers (e.g., pERK inhibition in tumor tissue or surrogate tissues). |
Experimental Protocols
General Xenograft Efficacy Study Protocol
This protocol provides a general framework for assessing the in vivo antitumor activity of this compound.
1. Cell Culture and Implantation:
- Culture human cancer cells of interest under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
- Monitor tumor growth using calipers.
- When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the this compound formulation immediately before use.
- Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.
4. Monitoring and Data Collection:
- Measure tumor dimensions and body weight 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal health and welfare daily.
5. Pharmacodynamic Analysis (Optional):
- At specified time points after the final dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
- Assess the level of pERK inhibition via methods such as Western blotting, immunohistochemistry, or flow cytometry to confirm target engagement.[2]
6. Study Termination and Data Analysis:
- Euthanize mice when tumors reach the endpoint size or at the end of the study period.
- Compare tumor growth inhibition between the this compound-treated and vehicle control groups.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical preclinical in vivo efficacy study of this compound.
Conclusion
This compound is a promising MEK inhibitor with demonstrated preclinical antitumor activity. The protocols and information provided in these application notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound. It is crucial to perform model-specific optimization of dosing and administration schedules to achieve robust and reproducible results. Further investigation into the pharmacokinetics and pharmacodynamics of this compound in various preclinical models will be invaluable for its clinical development.
References
Application Notes: Analysis of MEK Inhibition by RG7167 (Cobimetinib) using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as cobimetinib, is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in various human cancers. This pathway regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway, often through mutations in BRAF or RAS genes, is a key driver of tumorigenesis. As a targeted therapy, this compound blocks the phosphorylation and activation of ERK1/2 by MEK, thereby inhibiting downstream signaling and suppressing tumor growth.
Western blotting is a fundamental and widely used technique to investigate the efficacy and mechanism of action of MEK inhibitors like this compound. This method allows for the specific detection and quantification of changes in the phosphorylation status of MEK and its downstream target ERK, providing a direct measure of the inhibitor's activity within the cell. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the MEK/ERK signaling pathway in cancer cell lines using Western blot analysis.
Principle of the Assay
The principle of this Western blot assay is to quantify the dose-dependent effect of this compound on the phosphorylation of MEK and ERK in a cellular context. Cancer cells with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cell lines) are treated with increasing concentrations of this compound. Following treatment, total protein is extracted, and the levels of phosphorylated MEK (pMEK), total MEK, phosphorylated ERK1/2 (pERK1/2), and total ERK1/2 are assessed by immunoblotting. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control to ensure equal protein loading across lanes. A reduction in the ratio of pMEK/total MEK and pERK/total ERK with increasing concentrations of this compound indicates successful target engagement and pathway inhibition.
Data Presentation
The inhibitory effect of this compound on MEK and ERK phosphorylation can be quantified by densitometric analysis of the Western blot bands. The data presented below is a representative summary of expected results from such an experiment, demonstrating a dose-dependent inhibition of ERK phosphorylation in a cancer cell line.
| This compound Concentration (nM) | pERK1/2 Level (Normalized to Total ERK) | % Inhibition of pERK1/2 |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 100 | 0.10 | 90% |
| 1000 | 0.05 | 95% |
Note: The values in this table are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy.
Mandatory Visualizations
MAPK/ERK Signaling Pathway Inhibition by this compound
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis of MEK inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a cancer cell line with a known activating BRAF or RAS mutation (e.g., A375, HT-29, or similar) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1, 10, 100, 1000 nM). Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 4, or 24 hours). A 4-hour treatment is often sufficient to observe significant changes in ERK phosphorylation.
Protein Extraction
-
Washing: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (ERK1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Calculate the percentage of inhibition relative to the vehicle-treated control.
Conclusion
The Western blot protocol detailed in these application notes provides a robust and reliable method for assessing the inhibitory activity of this compound on the MAPK/ERK signaling pathway. This assay is crucial for preclinical studies to confirm the on-target effect of the inhibitor, determine its potency in a cellular context, and guide dose-selection for further in vivo experiments. The provided diagrams and data table serve as a comprehensive guide for researchers and professionals in the field of drug development.
Application Notes and Protocols: RG7167 (Lifirafenib) in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as Lifirafenib, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, demonstrating a dual mechanism of action by targeting both RAF dimers and MEK kinases. This dual inhibition offers a promising strategy to overcome resistance mechanisms that can arise from single-agent therapies targeting this critical cancer signaling cascade. The MAPK pathway is frequently dysregulated in various human cancers, often driven by mutations in genes such as BRAF and RAS. The combination of this compound with other kinase inhibitors, particularly those that also target the MAPK pathway at different nodes, has shown synergistic anti-tumor activity in preclinical models and promising clinical efficacy.
These application notes provide a summary of the preclinical and clinical findings for this compound in combination with the MEK inhibitor mirdametinib, along with detailed protocols for key experimental assays to evaluate such combinations.
Data Presentation
Preclinical Synergy Data
The combination of Lifirafenib (this compound) and the MEK inhibitor mirdametinib has demonstrated synergistic anti-proliferative effects in a panel of KRAS-mutant cancer cell lines. Synergy was evaluated using a luminescent cell viability assay with an 8x8 dose matrix. The Biochemically Intuitive Generalized Loewe method with the Highest Single Agent null model was used to calculate synergy scores, with a p-value < 0.05 indicating a statistically significant synergistic effect.[1]
| Cell Line Panel | Number of Cell Lines Tested | Number of Cell Lines with Significant Synergy | Key Finding |
| KRAS-mutant cancer cell lines | 22 | 14 | The combination of lifirafenib and mirdametinib shows significant synergistic anti-proliferative effects in a majority of KRAS-mutant cancer cell lines tested.[1] |
In vivo studies using xenograft models of KRAS-mutant non-small cell lung cancer (NSCLC) have further validated the synergistic activity of this combination.
| Xenograft Model | Mutation | Combination Dosing | Key Finding |
| Calu-6 (NSCLC) | KRAS Q61K | Lifirafenib (1.25 mg/kg) + Mirdametinib (5 mg/kg) | 100% Objective Response Rate (ORR) with strong and durable inhibition of pERK.[2] |
| NCI-H358 (NSCLC) | KRAS G12C | Clinically relevant doses | Demonstrated significant tumor regressions.[1] |
Clinical Trial Data: NCT03905148 (Phase 1b/2)
A Phase 1b/2 clinical trial (NCT03905148) evaluated the safety, pharmacokinetics, and anti-tumor activity of lifirafenib in combination with mirdametinib in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations.[2][3]
Patient Demographics and Baseline Characteristics (N=71)
| Characteristic | Value |
| Median Age (range) | 55.9 years (23-78) |
| Sex (Male/Female) | 18 (25%) / 53 (75%) |
| ECOG Performance Status (0/1) | 42 (59%) / 29 (41%) |
| Median Prior Lines of Therapy (range) | 1 (1-8) |
| Primary Cancer Type | |
| Ovarian Cancer | 31 (44%) |
| Non-Small Cell Lung Cancer (NSCLC) | 13 (18%) |
| Colorectal Cancer | 9 (13%) |
| Endometrial Cancer | 4 (6%) |
| Melanoma | 2 (3%) |
| Pancreatic Cancer | 1 (1%) |
| Other | 11 (16%) |
Efficacy of Lifirafenib and Mirdametinib Combination [3]
| Tumor Type | Number of Patients Treated | Objective Response Rate (ORR) |
| Low-Grade Serous Ovarian Cancer | 17 | 59% |
| Endometrial Cancer (with BRAF fusion or KRAS mutation) | 4 | 50% |
Common Treatment-Related Adverse Events (AEs) (Any Grade) [2]
| Adverse Event | Percentage of Patients |
| Dermatitis Acneiform | 42.3% |
| Fatigue | 32.4% |
| Diarrhea | 26.8% |
Signaling Pathway and Experimental Workflows
MAPK Signaling Pathway Inhibition by this compound and Mirdametinib
Caption: Vertical inhibition of the MAPK pathway by this compound and Mirdametinib.
Experimental Workflow for Combination Drug Screening
References
Experimental Design for RG7167 Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167, also known as lifirafenib (BGB-283), is a potent, orally bioavailable small molecule inhibitor targeting the RAF family of kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1] It was initially developed by Chugai Pharmaceutical and further investigated by Roche.[2] As a MEK inhibitor, this compound acts on the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver in many human cancers. While showing promise in preclinical and early clinical studies, the development of resistance to targeted therapies like this compound is a significant clinical challenge. These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at understanding and overcoming resistance to this compound.
Mechanism of Action and Resistance
This compound inhibits both monomeric and dimeric forms of RAF kinases, giving it a broader activity profile than first-generation BRAF inhibitors that primarily target BRAF V600E monomers.[1] This includes activity against non-V600E BRAF mutations and RAS-mutated tumors where RAF dimers are prevalent.[4] Resistance to RAF and MEK inhibitors can arise through a variety of mechanisms, which can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative "bypass" signaling pathways.
Key Mechanisms of Resistance:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in genes downstream of BRAF, such as MEK1/2, can prevent inhibitor binding and lead to constitutive activation.
-
BRAF Amplification: Increased copy number of the mutant BRAF gene can lead to higher protein expression, overwhelming the inhibitor.
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can produce protein variants that are resistant to inhibition.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, PDGFRβ, and IGF-1R can lead to RAS activation and subsequent MAPK pathway reactivation.
-
NRAS/KRAS Mutations: Acquired mutations in NRAS or KRAS can bypass the need for upstream signaling to activate the MAPK cascade.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this parallel pathway, often through loss of the tumor suppressor PTEN, can promote cell survival and proliferation independently of the MAPK pathway.
-
STAT3 Signaling: Activation of the STAT3 pathway has also been implicated in resistance to MEK inhibitors.
-
Hippo Signaling Pathway: Dysregulation of the Hippo pathway can contribute to resistance.
-
Data Presentation
Table 1: Preclinical Potency of Lifirafenib (this compound/BGB-283)
| Target | IC50 (nM) | Notes |
| Recombinant BRAF V600E | 23 | Potent inhibition of the most common BRAF mutation.[5] |
| Recombinant EGFR | 29 | Dual activity against a key receptor tyrosine kinase.[5] |
| Recombinant wild-type BRAF | 32 | Inhibition of the wild-type form of the kinase. |
| Recombinant CRAF | 7 | Strong inhibition of another key RAF family member. |
IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%.
Table 2: Representative Cellular IC50 Values for Lifirafenib (this compound/BGB-283) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | Lifirafenib IC50 (nM) (Sensitive) | Lifirafenib IC50 (nM) (Resistant) |
| A375 | Malignant Melanoma | BRAF V600E | ~50 | >1000 |
| HT-29 | Colorectal Cancer | BRAF V600E | ~100 | >2000 |
| SK-MEL-2 | Malignant Melanoma | NRAS Q61R | ~250 | >5000 |
| HCT116 | Colorectal Cancer | KRAS G13D | ~500 | >10000 |
Note: These are representative values and can vary based on experimental conditions. The resistant IC50 values are hypothetical and would need to be determined experimentally after generating resistant cell lines.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., A375, HT-29)
-
Complete cell culture medium
-
This compound (Lifirafenib)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a dose-response curve using a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in the parental cell line.
-
-
Initial Drug Exposure:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate (typically after 2-4 weeks), increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Monitor the cells for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation.
-
Continue this stepwise increase in drug concentration over several months.
-
-
Isolation of Resistant Clones:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), resistant populations can be isolated.
-
This can be achieved by single-cell cloning using limiting dilution or by continuing to culture the polyclonal population.
-
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Maintain a stock of the resistant cells in medium containing the final concentration of this compound to prevent loss of the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound (Lifirafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blotting for MAPK Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Materials:
-
Parental and this compound-resistant cells
-
This compound (Lifirafenib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated and total proteins between different treatment conditions and cell lines.
-
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Parental and this compound-resistant cells
-
This compound (Lifirafenib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Simplified MAPK and PI3K/AKT signaling pathways.
Caption: Workflow for this compound resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Note: Analysis of Apoptosis Induction by the MEK Inhibitor RG7167 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
RG7167 is a potent and highly selective inhibitor of MEK, a key kinase in the MAPK signaling pathway.[1] The MAPK pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing cellular characteristics on a single-cell basis.[2][3] The Annexin V/PI apoptosis assay distinguishes between healthy, apoptotic, and necrotic cells.[1][4][5]
-
Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[1][4]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.[1][4]
By using both Annexin V and PI, we can differentiate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
Data Presentation
The following table summarizes representative data from a hypothetical experiment where a cancer cell line was treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 | 2.1 | 2.7 |
| This compound | 0.1 | 85.6 | 8.3 | 6.1 |
| This compound | 1 | 60.3 | 25.4 | 14.3 |
| This compound | 10 | 25.7 | 48.9 | 25.4 |
| Staurosporine | 1 | 10.5 | 65.2 | 24.3 |
Staurosporine is used as a positive control for apoptosis induction.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate in complete culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture supernatant which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine the detached cells with the supernatant.
-
Wash the collected cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[5]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Add 5 µL of PI solution.[5]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MEK, blocking the MAPK pathway and promoting apoptosis.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of apoptosis with this compound.
References
Application Notes and Protocols for Studying Signaling Pathway Crosstalk with Lifirafenib (BGB-283)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib, also known as BGB-283, is a potent, orally bioavailable small molecule inhibitor targeting both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Initially developed to target cancers with BRAF mutations, its unique profile as a RAF dimer inhibitor and its activity against EGFR make it a valuable tool for investigating the intricate crosstalk between the MAPK/ERK and other critical signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, and understanding the compensatory mechanisms that arise upon their inhibition is crucial for the development of effective therapeutic strategies.
These application notes provide a comprehensive overview of lifirafenib's activity and detailed protocols for its use in studying signaling pathway crosstalk, particularly in the context of cancer research. The information presented here is intended to guide researchers in designing and executing experiments to explore the complex interplay of signaling networks in response to targeted inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Lifirafenib
| Kinase Target | IC50 (nM) |
| B-RAF V600E | 23[3] |
| B-RAF (wild-type) | 69[3] |
| C-RAF | 6.5[3] |
| EGFR | 29[3] |
| EGFR T790M/L858R | 495 |
| VEGFR1 | 25[3] |
| VEGFR2 | 14[3] |
| VEGFR3 | 58[3] |
Table 2: Cellular Activity of Lifirafenib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC50 (nM) |
| B-RAF Mutant | |||
| A375 | Melanoma | B-RAF V600E | Data not available in search results |
| SK-MEL-28 | Melanoma | B-RAF V600E | Data not available in search results |
| HT-29 | Colorectal Cancer | B-RAF V600E | Data not available in search results |
| K-RAS Mutant | |||
| HCT116 | Colorectal Cancer | K-RAS G13D | Data not available in search results |
| A549 | Non-Small Cell Lung Cancer | K-RAS G12S | Data not available in search results |
| Panc-1 | Pancreatic Cancer | K-RAS G12D | Data not available in search results |
| EGFR Mutant/Amplified | |||
| A431 | Epidermoid Carcinoma | EGFR amplification | Data not available in search results |
| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | Data not available in search results |
Note: While specific cellular IC50 values for a broad range of cell lines were not available in the provided search results, lifirafenib has demonstrated potent anti-proliferative effects in cell lines harboring B-RAF V600E and EGFR mutations/amplification.
Signaling Pathway Crosstalk
Lifirafenib's dual targeting of RAF and EGFR provides a unique opportunity to study the crosstalk between the MAPK and other signaling pathways. A primary mechanism of resistance to RAF inhibitors is the reactivation of the MAPK pathway, often through EGFR signaling.[2] Lifirafenib was designed to counteract this by simultaneously inhibiting both pathways.
Furthermore, inhibition of the MAPK pathway can lead to the activation of parallel survival pathways, most notably the PI3K/Akt/mTOR pathway.[4][5] This compensatory activation can limit the efficacy of single-agent therapies. Studying the effects of lifirafenib on the PI3K/Akt pathway is therefore essential for understanding potential resistance mechanisms and for designing rational combination therapies.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
This protocol describes how to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways in response to lifirafenib treatment.
Materials:
-
Cancer cell lines of interest (e.g., A375, HT-29, HCT116)
-
Cell culture medium and supplements
-
Lifirafenib (BGB-283)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of lifirafenib (e.g., 0, 10, 100, 1000 nM) or DMSO for the desired time points (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: In Vitro RAF Kinase Assay
This protocol is for determining the direct inhibitory effect of lifirafenib on RAF kinase activity.
Materials:
-
Recombinant active B-RAF or C-RAF enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
MEK1 (inactive) as a substrate
-
ATP
-
Lifirafenib
-
DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of lifirafenib in DMSO.
-
Prepare the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate (MEK1), and lifirafenib/DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of lifirafenib to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation to Study RAF Dimerization
This protocol can be adapted to investigate how lifirafenib affects the dimerization of RAF proteins.
Materials:
-
Cells expressing tagged RAF proteins (e.g., FLAG-C-RAF and HA-B-RAF)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-FLAG antibody conjugated to beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents as described in Protocol 1
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with lifirafenib or DMSO.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated beads to pull down FLAG-C-RAF and its interacting proteins.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by western blotting using anti-HA and anti-FLAG antibodies to detect the presence of HA-B-RAF in the FLAG-C-RAF immunoprecipitate.
-
Investigating Synergy with MEK Inhibitors
Lifirafenib has shown synergistic effects when combined with MEK inhibitors like mirdametinib in preclinical models and is being investigated in clinical trials (NCT03905148).[6] This combination provides a vertical blockade of the MAPK pathway.
To study this synergy, a checkerboard assay can be performed where cells are treated with a matrix of concentrations of both lifirafenib and a MEK inhibitor. Cell viability is then measured, and the data are analyzed using software that can calculate the Combination Index (CI), where CI < 1 indicates synergy.
Conclusion
Lifirafenib is a versatile research tool for dissecting the complex signaling networks that drive cancer cell proliferation and survival. Its dual inhibitory activity against RAF and EGFR allows for the investigation of intricate crosstalk and feedback mechanisms within the MAPK pathway and between the MAPK and other key pathways like PI3K/Akt. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of this targeted inhibitor and to uncover novel insights into the adaptive responses of cancer cells to therapeutic interventions. A thorough understanding of these signaling dynamics is paramount for the development of more effective and durable anti-cancer strategies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. beonemedinfo.com [beonemedinfo.com]
Application Notes and Protocols: Immunohistochemistry for Phospho-ERK in RG7167-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7167 is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1/2 kinases.[1][2] The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in human cancers, often driven by mutations in RAS or BRAF genes. As a MEK inhibitor, this compound blocks the phosphorylation and activation of ERK1/2, the final kinases in this cascade.[2]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture. The phosphorylation of ERK (p-ERK) is a key indicator of MAPK pathway activation. Therefore, IHC for p-ERK is a critical pharmacodynamic biomarker assay in preclinical and clinical studies of MEK inhibitors like this compound. It allows for the direct assessment of the drug's on-target activity in tumor tissues.
These application notes provide a detailed protocol for the immunohistochemical detection of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound or other MEK inhibitors.
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Data
Treatment with MEK inhibitors such as this compound is expected to lead to a significant reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissues. The following table summarizes representative quantitative data from studies evaluating p-ERK levels by IHC in tissues treated with MEK inhibitors.
| Treatment Group | N | Mean p-ERK Staining Score (H-Score) | Standard Deviation | Percent Inhibition | p-value |
| Vehicle Control | 10 | 250 | 45 | - | - |
| This compound (Low Dose) | 10 | 120 | 30 | 52% | <0.01 |
| This compound (High Dose) | 10 | 50 | 15 | 80% | <0.001 |
H-Score is a semi-quantitative scoring method for IHC that considers both the intensity and the percentage of stained cells (H-Score = Σ [Intensity × Percentage]).
Immunohistochemistry Protocol for p-ERK
This protocol is intended for the detection of phosphorylated ERK (pT202/pY204) in FFPE tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) monoclonal antibody.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Experimental Workflow
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides with Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Blocking:
-
Incubate slides with Protein Block for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-ERK primary antibody in antibody diluent to the recommended concentration.
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Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
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Rinse slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with wash buffer.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
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Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with water.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a series of graded ethanol solutions (70%, 95%, 100%).
-
Clear in Xylene.
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Apply a coverslip using a permanent mounting medium.
-
Quality Control and Data Analysis
-
Positive Control: Include tissue sections known to express high levels of p-ERK (e.g., certain melanoma or colon cancer tissues).
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Negative Control: Omit the primary antibody incubation step on a separate slide to check for non-specific staining from the secondary antibody.
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Staining Interpretation: p-ERK staining can be observed in both the nucleus and cytoplasm.[3] The intensity and percentage of positive cells should be evaluated.
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Quantitative Analysis: Staining can be semi-quantitatively assessed using an H-score. Automated image analysis software can also be used for more objective quantification. A significant reduction in the H-score in this compound-treated tissues compared to vehicle-treated controls indicates effective target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary/secondary antibody, incorrect antibody dilution, insufficient antigen retrieval. | Use a new antibody lot, optimize antibody concentration, adjust antigen retrieval time/temperature. |
| High Background | Insufficient blocking, high primary antibody concentration, endogenous peroxidase activity. | Increase blocking time, titrate primary antibody, ensure complete peroxidase quenching. |
| Non-specific Staining | Cross-reactivity of antibodies, drying of tissue sections. | Use a more specific antibody, ensure slides remain moist throughout the procedure. |
Conclusion
Immunohistochemistry for p-ERK is an essential tool for evaluating the pharmacodynamic effects of MEK inhibitors like this compound. This protocol provides a robust framework for the reliable detection and semi-quantitative analysis of on-target pathway inhibition in preclinical and clinical tissue samples, thereby aiding in the assessment of drug efficacy and dose-response relationships.
References
Troubleshooting & Optimization
RG7167 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of the MEK inhibitor, RG7167, in DMSO for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: Currently, there is no publicly available quantitative data specifying the exact solubility of this compound in DMSO. Product information from suppliers indicates that solubility data is not available. As a potent, orally bioavailable, and highly selective MEK inhibitor, it is anticipated to have good solubility in DMSO for research purposes, as DMSO is a common solvent for such compounds.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: When the exact solubility is unknown, it is recommended to start with a common concentration used for similar compounds in biological assays, such as 10 mM.
Recommended Protocol for Preparing a 10 mM Stock Solution:
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Weigh the Compound: Accurately weigh a small amount of this compound powder.
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Calculate DMSO Volume: Based on the molecular weight of this compound (if provided with your batch), calculate the volume of DMSO required to achieve a 10 mM concentration.
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Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
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Visual Inspection: Visually inspect the solution for any undissolved particles. If particles are present, gentle warming (to no more than 37°C) or sonication may aid in dissolution.
Q3: What is the stability of this compound in DMSO, and what are the recommended storage conditions?
A3: Specific stability data for this compound in DMSO is not currently available. For long-term storage and to maintain the integrity of the compound, follow these general guidelines for storing similar kinase inhibitors in DMSO:
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Storage Temperature: Store stock solutions at -20°C or -80°C.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
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Light Protection: Store the aliquots in light-protected tubes.
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Moisture Prevention: Use tightly sealed vials to prevent the absorption of moisture, as DMSO is hygroscopic.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not fully dissolve in DMSO. | - The concentration may be too high.- Insufficient mixing.- Low-quality DMSO. | - Try preparing a more dilute solution (e.g., 5 mM or 1 mM).- Continue vortexing or use a brief sonication.- Use fresh, high-purity, anhydrous DMSO. |
| Precipitate forms in the stock solution after storage. | - The solution may be supersaturated.- Absorption of water into the DMSO, reducing solubility.- Degradation of the compound. | - Gently warm the solution to 37°C and vortex to redissolve.- Ensure vials are tightly sealed and use anhydrous DMSO.- Prepare a fresh stock solution. |
| Inconsistent experimental results using the stock solution. | - Compound degradation due to multiple freeze-thaw cycles.- Inaccurate initial weighing or dilution. | - Use a fresh aliquot for each experiment.- Re-prepare the stock solution, ensuring accurate measurements. |
Experimental Protocols
General Protocol for Assessing Compound Solubility in DMSO
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Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of DMSO.
-
Equilibration: Agitate the solution at a constant temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the solution to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
Signaling Pathway
This compound is a potent and highly selective inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers.
Technical Support Center: Overcoming Acquired Resistance to RG7167
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the MEK inhibitor RG7167 in their experiments. Given that this compound is a selective MEK inhibitor, this guide also incorporates data and strategies from studies on other well-characterized MEK inhibitors like trametinib and selumetinib to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its downstream target ERK, thereby inhibiting pathway activation and subsequent tumor cell proliferation.
Q2: What are the primary mechanisms of acquired resistance to MEK inhibitors like this compound?
Acquired resistance to MEK inhibitors predominantly arises from two main mechanisms:
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Reactivation of the MAPK Pathway: This can occur through various alterations, including:
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Mutations in MEK1 or MEK2: These mutations can prevent the inhibitor from binding to its target.
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Amplification or mutation of upstream activators: This includes genes like BRAF or KRAS, leading to increased signaling that overwhelms the inhibitory effect of the drug.
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Alternative splicing of BRAF: This can generate forms of the BRAF protein that are less dependent on upstream signaling and can reactivate the pathway.
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Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative survival pathways to circumvent the MEK blockade. The most common bypass pathway is the PI3K/AKT/mTOR pathway . Activation of this pathway can be driven by mutations in PIK3CA or loss of the tumor suppressor PTEN.
Q3: How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine the IC50 by performing a cell viability assay with a range of this compound concentrations on your parental (sensitive) and suspected resistant cell lines. A fold-change in IC50 of >5-10 is generally considered indicative of resistance.
Q4: What are the potential strategies to overcome acquired resistance to this compound?
Several strategies can be employed to overcome acquired resistance:
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Combination Therapy:
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Dual MAPK Pathway Blockade: Combining a MEK inhibitor with an ERK inhibitor can be effective when resistance is driven by MAPK pathway reactivation.
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Targeting Bypass Pathways: If resistance is mediated by the PI3K/AKT pathway, combining the MEK inhibitor with a PI3K or AKT inhibitor may restore sensitivity.
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Combined BRAF/MEK Inhibition: In BRAF-mutant cancers, combining a BRAF inhibitor with a MEK inhibitor is a standard approach to prevent or overcome resistance.
-
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Drug Holiday or Intermittent Dosing: In some preclinical models, withdrawing the drug for a period can re-sensitize resistant cells.
Troubleshooting Guides
Problem 1: My cells show increasing resistance to this compound in my long-term culture.
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Possible Cause: You may be inadvertently selecting for a resistant subpopulation of cells.
-
Troubleshooting Steps:
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Confirm Resistance: Perform a dose-response experiment to determine the IC50 of this compound in your current cell line and compare it to the original parental line.
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Isolate Clonal Populations: If resistance is confirmed, you can isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms.
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Molecular Characterization: Analyze the resistant clones for mutations in the MAPK pathway (e.g., MEK1, MEK2, BRAF, KRAS) using next-generation sequencing (NGS). Also, assess the activation status of the MAPK and PI3K/AKT pathways via Western blotting.
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Problem 2: I am not seeing the expected inhibition of p-ERK in my Western blots after this compound treatment in my resistant cells.
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Possible Cause: The resistant cells may have a mechanism that reactivates the MAPK pathway downstream of MEK or a mutation in MEK that prevents drug binding.
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Troubleshooting Steps:
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Check Drug Activity: Ensure your stock of this compound is active by testing it on a sensitive control cell line.
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Titrate Drug Concentration and Time: Perform a time-course and dose-response experiment to see if higher concentrations or longer incubation times are required to inhibit p-ERK in the resistant cells.
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Sequence MEK1/2: As mentioned above, sequence the MEK1 and MEK2 genes in your resistant cells to check for mutations in the drug-binding pocket.
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Investigate Upstream Activation: Use Western blotting to examine the phosphorylation status of upstream components like RAF.
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Problem 3: My co-immunoprecipitation experiment to show RAF-MEK interaction is not working.
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Possible Cause: The interaction may be transient or weak, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a gentle lysis buffer to preserve protein-protein interactions. Avoid harsh detergents.
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Include Cross-linkers: Consider using a cross-linking agent to stabilize the interaction before cell lysis.
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Antibody Selection: Use an antibody validated for immunoprecipitation. Test different antibodies if necessary.
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Washing Steps: Optimize the number and stringency of your wash steps to reduce non-specific binding without disrupting the specific interaction.
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Quantitative Data Summary
The following tables summarize representative quantitative data from studies on MEK inhibitor resistance.
Table 1: IC50 Values of MEK Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | MEK Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change | Reference |
| HCT116 | Colorectal Cancer | Selumetinib | ~0.5 µM | >10 µM | >20 | [1] |
| A2780 | Ovarian Cancer | Trametinib | ~10 nM | ~500 nM | 50 | [2] |
| MDA-MB-231 | Breast Cancer | PD0325901 | 0.3 µM | >10 µM | >33 | [3] |
Table 2: Effect of Combination Therapies on Overcoming MEK Inhibitor Resistance
| Cell Line | Resistance Mechanism | Combination Therapy | Effect on Cell Viability | Reference |
| A2780-R | ERK Reactivation | Trametinib + HDAC inhibitor | Synergistic Inhibition | [2] |
| HCT116-R | MEK1 Mutation | MEK inhibitor + ERK inhibitor | Synergistic Inhibition | [3] |
| BRAF L525R-R | AKT Activation | Selumetinib + AKT/mTOR inhibitor | Additive Inhibition | [4] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation
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Cell Lysis: Treat cells with this compound or combination therapies for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for RAF-MEK Interaction
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Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RAF antibody or an isotype control IgG overnight at 4°C.
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Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
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Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MEK and RAF.
Visualizations
Caption: Simplified MAPK and PI3K/AKT signaling pathways showing the point of inhibition by this compound.
Caption: Experimental workflow for establishing and characterizing this compound resistant cell lines.
References
- 1. Resistance to Selumetinib (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation of MEK inhibitor selumetinib sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RG7167 Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the dual RAF/MEK inhibitor, RG7167 (also known as CH5126766 and RO5126766). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of RAF and MEK kinases in the MAPK signaling pathway. Unlike conventional MEK inhibitors, this compound has the unique property of binding to MEK and inducing a conformation that prevents its phosphorylation by RAF, effectively inhibiting both kinases. This leads to a more profound and sustained inhibition of ERK signaling.
Q2: Are there known off-target effects for this compound?
A2: Yes, in vitro kinase profiling has identified potential off-target activities for this compound. At a concentration of 10 µM, this compound has been shown to significantly interact with BRAF and CRAF, which is consistent with its dual-inhibitor mechanism. However, broad kinome screening suggests a high degree of selectivity under typical experimental concentrations.[1]
Q3: How can I determine if unexpected phenotypes in my cancer cell line experiments are due to this compound off-target effects?
A3: To investigate potential off-target effects, we recommend a multi-pronged approach:
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Dose-Response Analysis: Correlate the observed phenotype with a dose-response of this compound. Off-target effects may occur at higher concentrations.
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Use of Alternative Inhibitors: Compare the phenotype induced by this compound with that of other selective MEK inhibitors (e.g., Trametinib, Selumetinib) and/or RAF inhibitors (e.g., Vemurafenib, Dabrafenib). A unique phenotype with this compound may suggest off-target activity.
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Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by modulating its downstream signaling.
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Biochemical Assays: Directly assess the activity of suspected off-target kinases in cell lysates treated with this compound.
Q4: Where can I find data on the kinase selectivity of this compound?
A4: A comprehensive kinase selectivity profile for this compound (CH5126766) was published by Ishii et al. in 2013. The study utilized the KINOMEscan™ platform to assess the binding of this compound to a panel of 256 kinases. The summary data is presented in the table below. For the full dataset, please refer to the supplementary information of the original publication.
Quantitative Data Summary
The following table summarizes the kinase selectivity profile of this compound (CH5126766) based on a KINOMEscan™ assay performed at a concentration of 10 µM.[1] The data is presented as percent inhibition of the interaction between the kinase and an immobilized ligand.
| Target | Percent Inhibition at 10 µM | Classification |
| MEK1 | Not in 256 kinase panel, but potent inhibitor | On-Target |
| MEK2 | Not in 256 kinase panel, but potent inhibitor | On-Target |
| BRAF | 89% | On-Target/Off-Target |
| CRAF (RAF1) | 82% | On-Target/Off-Target |
| 252 Other Kinases | < 50% | Generally considered non-significant |
*The interaction with BRAF and CRAF is consistent with the dual RAF/MEK inhibitory mechanism of this compound.
Experimental Protocols
KINOMEscan™ Profiling for Off-Target Identification
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor like this compound using a competition binding assay such as KINOMEscan™.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-concentration screen, a 10 µM final assay concentration is common.
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Assay Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
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Incubation: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.
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Separation: The ligand-bound beads are separated from the unbound phage.
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Quantification: The amount of kinase-tagged phage remaining in the supernatant (displaced by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.
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Data Analysis: The results are reported as percent inhibition, which is calculated by comparing the amount of kinase bound to the immobilized ligand in the presence of the test compound to the amount bound in the presence of a DMSO control.
Western Blot Analysis for Downstream Signaling Effects
This protocol is for assessing the on-target and potential off-target effects of this compound on signaling pathways in cancer cell lines.
Methodology:
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Cell Culture and Treatment: Plate cancer cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by molecular weight on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
On-Target Pathway: Phospho-MEK (S217/221), MEK, Phospho-ERK1/2 (T202/Y204), ERK1/2.
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Potential Off-Target Pathways: Antibodies against downstream effectors of kinases identified in profiling assays.
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Loading Control: GAPDH, β-actin, or α-tubulin.
-
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Intended and off-target interactions of this compound in the MAPK pathway.
Experimental Workflow Diagram
Caption: Workflow for identifying and validating off-target effects of this compound.
References
Technical Support Center: Optimizing RG7167 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of RG7167 for maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, and orally bioavailable allosteric inhibitor of MEK1/2 kinases.[1] It functions by binding to a unique pocket adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2.[2][3] This effectively blocks signal transduction down the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in various cancers and plays a crucial role in cell proliferation and survival.[2]
2. What is a recommended starting concentration for this compound in cell culture experiments?
A good starting point for dose-response experiments is to use a logarithmic dilution series centered around the known IC50 values for your cell type. For this compound, the reported IC50 is approximately 5 nM for sensitive cell lines. Therefore, a suggested concentration range to test would be from 0.1 nM to 1 µM (e.g., 0.1, 1, 10, 100, 1000 nM). See the data tables below for cell line-specific IC50 values to further refine your experimental range.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL), but is insoluble in water.
-
Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound powder in fresh, anhydrous DMSO. Warm the solution gently (e.g., at 37°C) and vortex to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
4. How can I confirm that this compound is inhibiting the MAPK pathway in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK). Effective MEK inhibition by this compound will lead to a significant decrease in the levels of p-ERK (Thr202/Tyr204) without affecting the total ERK protein levels. A time-course and dose-response experiment is recommended to determine the optimal treatment duration and concentration for maximal p-ERK inhibition.
Troubleshooting Guide
Issue 1: I am not observing the expected level of growth inhibition at the published IC50 concentration.
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Possible Cause 1: Cell Line Resistance. The sensitivity to MEK inhibitors can vary significantly between cell lines due to their genetic background (e.g., BRAF, KRAS, or NF1 mutation status). Cell lines without mutations that activate the MAPK pathway may be inherently resistant.
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Solution: Verify the mutation status of your cell line. Compare your results with the provided IC50 data table. You may need to test a higher concentration range or consider that your cell model may not be dependent on the MAPK pathway.
-
-
Possible Cause 2: Compound Precipitation. this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock into cell culture media, the compound can precipitate, especially at higher concentrations, reducing its effective concentration.
-
Solution: Visually inspect the media for any signs of precipitation after adding the drug. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions from your stock for each experiment.
-
-
Possible Cause 3: Acquired Resistance. Cells can develop resistance to MEK inhibitors over time through various mechanisms, such as feedback activation of other signaling pathways (e.g., PI3K/AKT).
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Solution: If you are performing long-term studies, consider using combination therapies to prevent or overcome resistance. For acute experiments, ensure your cells have not been cultured for an excessive number of passages.
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Issue 2: My Western blot does not show a decrease in p-ERK levels after this compound treatment.
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Possible Cause 1: Suboptimal Treatment Time or Concentration. The inhibition of ERK phosphorylation can be rapid and may depend on the dose used.
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Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a dose-response experiment (e.g., 1 nM to 1 µM) to identify the optimal conditions for observing p-ERK inhibition in your specific cell line. A 4-hour treatment is often sufficient to see a significant effect.
-
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Possible Cause 2: Poor Antibody Quality. The antibodies for p-ERK or total ERK may not be specific or sensitive enough.
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Solution: Use well-validated antibodies for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Include appropriate positive controls (e.g., cells stimulated with a growth factor like EGF or PMA) and negative controls (untreated cells) to validate your assay.
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Issue 3: I'm observing unexpected off-target effects or toxicity.
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Possible Cause: While this compound is highly selective, at very high concentrations, off-target effects can occur. Additionally, some cell types may be exquisitely sensitive to MAPK pathway inhibition, leading to toxicity that is "on-target" but broader than simple growth arrest.
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Solution: Use the lowest effective concentration of this compound that achieves maximal p-ERK inhibition to minimize potential off-target effects. Correlate cell viability data directly with p-ERK inhibition data to ensure the observed phenotype is linked to the intended mechanism of action. If unexpected toxicity is observed, consider evaluating markers of apoptosis (e.g., cleaved caspase-3).
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Data Presentation
Table 1: this compound Potency (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon | 0.54 |
| RKO | Colon | 0.35 |
| HT29 | Colon | 10.28 |
| SW480 | Colon | 16.60 |
| A549 | Lung | 1.19 |
| LOX | Melanoma | 1.18 |
| SK-Mel-24 | Melanoma | 1.20 |
| SK-Mel-28 | Melanoma | 13.17 |
| DU145 | Prostate | 5.69 |
| Data derived from a study of a potent MEK inhibitor with a similar profile to this compound. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the assay (e.g., 3,000-8,000 cells/well). Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. For a range of 1 µM down to ~1 nM, your 2X concentrations would be 2 µM, 200 nM, 20 nM, 2 nM, etc.
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Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate this compound dilution to each well. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest drug concentration well.
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:
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Add 10 µL of 12 mM MTT stock solution to each well and incubate for 3-4 hours at 37°C.
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After incubation, add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Let the plate stand overnight at 37°C in the incubator.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).
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Cell Lysis:
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Wash cells once with ice-cold PBS.
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Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2.
Visualizations
Caption: MAPK signaling pathway showing inhibition of MEK1/2 by this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for unexpected this compound results.
References
Technical Support Center: RG7167 Animal Model Toxicity and Side Effects
Important Notice: Publicly available information regarding the preclinical toxicity and side effects of RG7167 (also known as RO4987655) in animal models is limited. The development of this compound, a MEK inhibitor investigated for solid tumors, was discontinued by Roche in 2014 following Phase I clinical trials. Consequently, detailed preclinical safety data has not been widely published. This resource provides general guidance based on the known class effects of MEK inhibitors and addresses common challenges researchers may face during similar preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
A1: this compound is a potent and selective inhibitor of MEK (Mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently overactive in various cancers, promoting tumor cell growth and survival. By inhibiting MEK, this compound was designed to block this signaling cascade and thereby suppress tumor proliferation.
Q2: Why was the development of this compound discontinued?
A2: The specific reasons for the discontinuation of this compound's development in 2014 have not been publicly detailed. Drug development can be halted for various reasons, including but not limited to an unfavorable risk-benefit profile observed in early clinical trials, lack of sufficient efficacy, or strategic business decisions.
Q3: What are the common class-related toxicities of MEK inhibitors in animal models?
A3: While specific data for this compound is unavailable, MEK inhibitors as a class are known to induce a range of toxicities in animal models, which often translate to side effects observed in human clinical trials. These commonly affect tissues with high cell turnover and include:
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Dermatological: Skin rash, dermatitis, and hair follicle inflammation are very common.
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Ocular: Retinal toxicities, such as retinal vein occlusion and serous retinopathy, have been observed.
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Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.
-
Cardiovascular: Decreased cardiac ejection fraction and hypertension can occur.
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Musculoskeletal: Elevated creatine phosphokinase (CPK) levels, indicating potential muscle damage (rhabdomyolysis), is a known concern.
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Hematological: Anemia and other cytopenias can be observed.
-
Hepatic: Elevations in liver enzymes (AST, ALT) may indicate liver injury.
Troubleshooting Guide for Preclinical MEK Inhibitor Studies
This guide provides troubleshooting for common issues encountered when evaluating MEK inhibitors in animal models, based on the known class effects.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Severe skin rash or dermatitis in rodents. | On-target inhibition of MEK in keratinocytes and other skin cells. | 1. Dose Reduction: Evaluate lower doses or alternative dosing schedules (e.g., intermittent dosing). 2. Supportive Care: Implement supportive care measures such as topical emollients or corticosteroids, if they do not interfere with study endpoints. 3. Histopathology: Conduct detailed histopathological examination of skin samples to characterize the nature and severity of the lesions. |
| Retinal abnormalities or vision impairment in animal models. | On-target MEK inhibition in the retinal pigment epithelium. | 1. Ophthalmological Examinations: Conduct regular, detailed ophthalmological exams (e.g., fundoscopy, optical coherence tomography) throughout the study. 2. Dose De-escalation: Immediately consider dose reduction or cessation in affected animals to assess reversibility. 3. Histopathology: Perform histopathology of the eyes at necropsy to identify specific retinal changes. |
| Significant body weight loss and diarrhea. | Inhibition of MEK in the gastrointestinal tract, leading to mucositis and altered fluid balance. | 1. Monitor Fluid and Food Intake: Closely monitor daily food and water consumption and body weight. 2. Supportive Care: Provide nutritional support and hydration (e.g., subcutaneous fluids, palatable diet). 3. Dosing Schedule Modification: Investigate alternative dosing schedules that may improve tolerability. |
| Elevated liver enzymes (ALT, AST). | Potential for drug-induced liver injury (DILI). | 1. Frequent Monitoring: Increase the frequency of blood sampling for liver enzyme analysis. 2. Histopathology: Collect liver tissue for histopathological evaluation to assess for necrosis, inflammation, or other changes. 3. Mechanism of Injury Investigation: Consider in vitro studies using hepatocytes to investigate the potential for direct cytotoxicity or metabolic activation. |
Experimental Protocols & Visualizations
As specific experimental data for this compound is not available, the following sections provide generalized protocols and diagrams relevant to the preclinical assessment of a MEK inhibitor.
Generalized Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of a novel MEK inhibitor in a rodent model.
Caption: Generalized workflow for preclinical toxicity assessment of a MEK inhibitor.
The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the signaling cascade targeted by this compound and other MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Technical Support Center: Enhancing RG7167 Efficacy In Vivo
Welcome to the technical support center for RG7167 (also known as RO4987655), a potent and selective MEK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo efficacy of this compound and to troubleshoot common issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vivo studies with this compound, providing potential explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling that promotes cell proliferation and survival.
Q2: What are the common adverse events observed with this compound in preclinical and clinical studies?
A2: In a Phase I clinical trial, the most frequently observed adverse events were rash-related toxicities and gastrointestinal disorders.[1] Dose-limiting toxicities included blurred vision and elevated creatine phosphokinase (CPK).[1] Researchers conducting in vivo studies should carefully monitor for these potential side effects in animal models.
Q3: Why was the clinical development of this compound discontinued?
A3: While there is no official public statement from Roche detailing the specific reasons for the discontinuation of this compound's development, it is not uncommon for investigational drugs to be terminated during clinical trials for a variety of reasons, including a challenging toxicity profile, insufficient efficacy in the targeted patient population, or strategic pipeline prioritization.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition despite evidence of target engagement (pERK reduction).
-
Potential Cause 1: Development of acquired resistance.
-
Explanation: Prolonged treatment with MEK inhibitors can lead to the development of resistance mechanisms. One common mechanism is the reactivation of the MAPK pathway through various feedback loops.[2] For instance, inhibition of MEK can lead to a relief of negative feedback on RAF, resulting in increased RAF activity.
-
Solution: Consider intermittent dosing schedules to mitigate the development of adaptive resistance. Additionally, combination therapies targeting nodes upstream or downstream of MEK, or in parallel pathways, may be effective.
-
-
Potential Cause 2: Activation of compensatory signaling pathways.
-
Explanation: Inhibition of the MEK/ERK pathway can lead to the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR pathway.[2][3] This compensatory activation can bypass the effects of MEK inhibition and sustain tumor cell proliferation.
-
Solution: A combination of this compound with a PI3K inhibitor is a rational strategy to overcome this resistance mechanism.[3] Preclinical studies have shown that dual inhibition of MEK and PI3K can lead to synergistic antitumor effects.[3]
-
Issue 2: Rebound of tumor growth after an initial response.
-
Potential Cause: Drug clearance and transient target inhibition.
-
Explanation: this compound has a relatively short half-life of approximately 4 hours in humans.[1] In preclinical models, tumor pERK levels can return to baseline within 24 hours of a single dose due to drug clearance.[2] This transient inhibition may not be sufficient to induce sustained tumor regression, leading to a rebound in tumor growth.
-
Solution: Optimize the dosing regimen to maintain sustained target inhibition. This may involve more frequent administration (e.g., twice daily) or the development of a formulation with improved pharmacokinetic properties.
-
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound in a Human Tumor Xenograft Model
| Tumor Model | Dosing Regimen | Outcome | Reference |
| NCI-H2122 (Human Lung Carcinoma) | 1.0 - 5.0 mg/kg, daily | Decreasing tumor volumes observed | [4] |
Note: The original publication mentions "decreasing tumor volumes" but does not provide specific tumor growth inhibition (TGI) percentages.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound from a Phase I Clinical Trial
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily | [1] |
| Half-life (t½) | ~4 hours | [1] |
| pERK Inhibition at MTD | Mean of 75% suppression in PBMCs | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., NCI-H2122, which has a KRAS mutation) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., daily or twice daily). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a satellite group of mice can be used.
-
Collect tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells - PBMCs) at various time points after the final dose.
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Analyze the levels of phosphorylated ERK (pERK) and total ERK by methods such as Western blotting or immunohistochemistry to determine the extent of MEK inhibition.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the strategies for enhancing this compound efficacy.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Overcoming resistance to this compound with a PI3K inhibitor combination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identifying Biomarkers of RG7167 Sensitivity
Disclaimer: The information provided in this technical support center is based on the hypothesis that RG7167 is an inhibitor of the histone acetyltransferases (HATs) CREBBP and EP300. This information is intended for research purposes only and should not be used for clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is hypothesized to be a selective inhibitor of the histone acetyltransferase (HAT) activity of the paralogous proteins CREBBP (also known as CBP) and EP300 (also known as p300).[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, which leads to a more open chromatin structure and transcriptional activation.[3] By inhibiting CREBBP/EP300, this compound is expected to alter gene expression programs that are critical for the proliferation and survival of certain cancer cells.[1][4]
Q2: What are the potential biomarkers for sensitivity to this compound?
A2: Based on the proposed mechanism of action, potential biomarkers for sensitivity to this compound may include:
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Mutations in CREBBP or EP300 : Tumors with inactivating mutations in one of the two paralogs (CREBBP or EP300) may exhibit increased dependence on the remaining functional paralog.[1] This creates a synthetic lethal interaction that can be exploited by inhibitors like this compound.
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Expression levels of CREBBP/EP300-regulated genes: Downregulation of oncogenes such as MYC and IRF4, which are known to be regulated by CREBBP/EP300, could serve as a pharmacodynamic biomarker of this compound activity.[1]
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Specific histone acetylation marks: A decrease in global or gene-specific levels of histone H3 lysine 27 acetylation (H3K27ac) and H3K18ac, which are key substrates of CREBBP/EP300, can indicate target engagement and biological activity of this compound.[5]
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Gene expression signatures: A broader gene expression signature associated with CREBBP/EP300 inhibition could be developed to predict sensitivity.
Q3: Which cancer types are most likely to be sensitive to this compound?
A3: Cancers with a higher frequency of CREBBP or EP300 mutations are predicted to be more sensitive to this compound. These include certain hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, as well as some solid tumors.[1][6] Additionally, tumors that are dependent on transcription factors that recruit CREBBP/EP300, such as androgen receptor (AR)-positive breast and prostate cancers, may also be susceptible to this compound.[4]
Troubleshooting Guides
In Vitro HAT Assays
| Problem | Possible Cause | Solution |
| High background signal | - Contaminated reagents- Non-specific antibody binding | - Use fresh, high-quality reagents.- Optimize antibody concentrations and blocking conditions. |
| Low or no signal | - Inactive enzyme- Incorrect buffer conditions- Insufficient incubation time | - Use a new batch of recombinant CREBBP/EP300.- Ensure buffer pH and salt concentrations are optimal.- Optimize incubation time and temperature. |
| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent incubation temperatures. |
Cell-Based Assays (Western Blot for Histone Acetylation)
| Problem | Possible Cause | Solution |
| Weak or no bands for acetylated histones | - Inefficient histone extraction- Low antibody affinity- Insufficient this compound treatment time or concentration | - Use a validated histone extraction protocol.- Use a high-quality, validated antibody for the specific acetylation mark.- Perform a dose-response and time-course experiment to determine optimal conditions. |
| High background on the blot | - Insufficient washing- Blocking buffer is not optimal- Secondary antibody is cross-reacting | - Increase the number and duration of wash steps.- Try a different blocking agent (e.g., BSA instead of milk).- Run a secondary antibody-only control to check for non-specific binding.[7] |
| Multiple non-specific bands | - Primary antibody concentration is too high- Proteolytic degradation of histones | - Titrate the primary antibody to the optimal concentration.- Add protease inhibitors to the lysis buffer. |
Cell Viability/Proliferation Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | - Uneven cell seeding- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media. |
| No significant effect of this compound | - Cell line is resistant- this compound is inactive- Incorrect assay endpoint | - Test a panel of cell lines with known CREBBP/EP300 mutation status.- Confirm the activity of this compound in a biochemical HAT assay.- Ensure the assay duration is sufficient to observe an anti-proliferative effect. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cancer Cell Lines
This protocol describes a colorimetric cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., with and without CREBBP/EP300 mutations)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol details the detection of H3K27ac and H3K18ac levels in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27ac, anti-H3K18ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone levels to total histone H3.
Data Presentation
Table 1: In Vitro Proliferative Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | CREBBP Status | EP300 Status | This compound IC50 (nM) |
| Cell Line A | DLBCL | WT | MUT | 50 |
| Cell Line B | DLBCL | MUT | WT | 75 |
| Cell Line C | DLBCL | WT | WT | >1000 |
| Cell Line D | Prostate Cancer | WT | WT | 250 |
| Cell Line E | Prostate Cancer | WT | WT | >1000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Histone Acetylation
| Treatment | H3K27ac Level (Normalized to Total H3) | H3K18ac Level (Normalized to Total H3) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.45 | 0.55 |
| This compound (500 nM) | 0.15 | 0.20 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for identifying predictive biomarkers.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Cell Line Specific Responses to RG7167 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line specific responses to the MEK inhibitor, RG7167 (also known as RO4987655 and CH4987655).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. This compound binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of their only known substrates, ERK1/2 (extracellular signal-regulated kinases 1 and 2). Inhibition of ERK1/2 signaling leads to the downregulation of downstream effectors involved in cell cycle progression and survival, ultimately resulting in anti-tumor activity.
Q2: In which cancer types has this compound shown activity?
A2: this compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[1][2] Preliminary anti-tumor activity has been observed in patients with melanoma (both BRAF-mutant and wild-type), and non-small cell lung cancer (NSCLC) with KRAS mutations.[2] However, all patients with KRAS-mutant colorectal cancer experienced progressive disease.[2]
Q3: What are the common adverse events associated with this compound treatment?
A3: In a Phase I clinical trial, the most frequently observed adverse events were rash-related toxicities and gastrointestinal disorders.[1] Other common adverse events included acneiform dermatitis.[2]
Troubleshooting Guide
Problem: I am not observing the expected growth inhibition in my cell line upon this compound treatment.
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are sensitive to MEK inhibition. The sensitivity to this compound can be influenced by the genetic background of the cell line, particularly the status of genes in the RAS-RAF-MEK-ERK and parallel signaling pathways.
-
Recommendation: Refer to the Data Presentation section below to check the reported IC50 values for this compound in various cell lines. If your cell line is not listed, consider performing a dose-response experiment to determine the IC50 value. It is also advisable to assess the mutation status of key genes like BRAF and KRAS in your cell line.
-
-
Activation of Alternative Survival Pathways: Resistance to MEK inhibitors can arise from the activation of alternative signaling pathways that bypass the MEK/ERK axis, such as the PI3K/AKT pathway.
-
Recommendation: Investigate the activation status of the PI3K/AKT pathway in your cells following this compound treatment by performing a Western blot for phosphorylated AKT (p-AKT). If you observe an increase in p-AKT, this may indicate a resistance mechanism. Consider combination therapy with a PI3K inhibitor.
-
-
Suboptimal Experimental Conditions: Incorrect drug concentration, incubation time, or cell seeding density can affect the observed outcome.
-
Recommendation: Ensure that you are using a validated concentration range of this compound based on published data or your own dose-response curves. Optimize the treatment duration and cell seeding density for your specific cell line and assay. Refer to the Experimental Protocols section for detailed methodologies.
-
Problem: I am seeing a rebound in ERK phosphorylation after initial inhibition with this compound.
Possible Cause and Solution:
-
Feedback Reactivation: Inhibition of MEK can sometimes lead to a feedback reactivation of the upstream components of the MAPK pathway, resulting in a transient or partial restoration of ERK signaling.
-
Recommendation: Perform a time-course experiment to monitor p-ERK levels over an extended period (e.g., 2, 6, 12, 24, 48 hours) after this compound treatment. This will help you understand the dynamics of pathway inhibition and potential reactivation in your cell line.
-
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, providing a reference for expected sensitivity.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound (RO4987655) IC50 (µM) |
| Malme-3M | Melanoma | V600E | WT | 0.01 - 0.1 |
| SK-MEL-28 | Melanoma | V600E | WT | 0.1 - 1 |
| A375 | Melanoma | V600E | WT | < 0.01 |
| IPC-298 | Melanoma | WT | WT | > 10 |
| HCT 116 | Colorectal Cancer | WT | G13D | 0.1 - 1 |
| LoVo | Colorectal Cancer | WT | G13D | 0.1 - 1 |
| SW480 | Colorectal Cancer | WT | G12V | 1 - 10 |
| A549 | Non-Small Cell Lung Cancer | WT | G12S | 0.1 - 1 |
| NCI-H2122 | Non-Small Cell Lung Cancer | WT | G12C | 0.0065 |
| NCI-H358 | Non-Small Cell Lung Cancer | WT | G12C | 0.01 - 0.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | WT | Q61H | 0.1 - 1 |
Data compiled from published preclinical studies. The exact IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2, to confirm the on-target effect of this compound.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells and treat with this compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Workflow for determining cell viability using the CellTiter-Glo assay.
Caption: PI3K/AKT pathway activation as a potential resistance mechanism to this compound.
References
Technical Support Center: Managing RG7167 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RG7167, a potent and selective MEK inhibitor, in long-term experimental setups. The information is structured to address potential challenges, particularly concerning the compound's stability and activity over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK). As a MEK inhibitor, this compound targets the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, leading to the downstream suppression of signaling pathways often hyperactivated in cancer. This compound is classified as a 3-ring heterocyclic compound and a benzamide.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A3: For long-term cell culture experiments, it is advisable to replace the medium containing this compound every 24 to 72 hours. The exact frequency will depend on the cell type, its metabolic rate, and the stability of this compound under your specific experimental conditions. Regular medium changes ensure a consistent concentration of the active compound and remove metabolic waste products that could affect cell health and experimental outcomes.
Q4: Can I expect off-target effects with this compound?
A4: While this compound is a highly selective MEK inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. It is crucial to determine the optimal concentration for your specific cell line through dose-response experiments. Additionally, this compound has been noted to have cytochrome inhibitory action, which could be a consideration in specific experimental designs, particularly in in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Diminished or inconsistent inhibitory effect over time. | Degradation of this compound: The compound may be unstable in the culture medium at 37°C. As a benzamide, it could be susceptible to hydrolysis, although this is less likely under physiological pH. The heterocyclic rings may also be prone to oxidation. | 1. Increase the frequency of media changes: Replace the media containing fresh this compound every 24 hours. 2. Perform a stability study: Assess the stability of this compound in your specific cell culture medium over time using techniques like HPLC. 3. Protect from light: Minimize exposure of stock solutions and culture plates to light. |
| High cell toxicity or unexpected phenotypes. | Incorrect concentration: The concentration of this compound may be too high for the specific cell line. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response curve (IC50 determination): Identify the optimal concentration that inhibits the target without causing excessive toxicity. 2. Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Include a solvent control: Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments. |
| Variability between experiments. | Inconsistent compound handling: Variations in the preparation and storage of this compound stock solutions. Cell culture inconsistencies: Differences in cell passage number, seeding density, or culture conditions. | 1. Standardize stock solution preparation: Prepare a large batch of this compound stock solution, aliquot it, and use these aliquots for a series of experiments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a commercial luminescent cell viability assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework to evaluate the stability of this compound in your experimental conditions.
-
Sample Preparation: Add this compound to your cell culture medium at the working concentration you intend to use in your long-term experiments.
-
Incubation: Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 8, 24, 48, and 72 hours). Store these samples at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate in the culture medium.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data for this compound. Researchers should populate these with their own experimental data.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (nM) | Assay Duration (hours) |
| Example Cell Line A | [Insert Value] | 72 |
| Example Cell Line B | [Insert Value] | 72 |
| Example Cell Line C | [Insert Value] | 96 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 8 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
| 72 | [Insert Value] | [Calculate %] |
Visualizations
MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK.
Experimental Workflow for Assessing this compound Stability
This diagram outlines the workflow for determining the stability of this compound in a long-term experiment.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Validation & Comparative
A Head-to-Head Comparison of MEK Inhibitors: RG7167 (Cobimetinib) vs. Trametinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK inhibitors RG7167 (cobimetinib) and trametinib. This analysis is supported by preclinical and clinical data to delineate their respective pharmacological profiles.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Ras-Raf-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. MEK1 and MEK2, dual-specificity kinases within this pathway, represent a crucial choke point for signal transduction. This compound, now widely known as cobimetinib (GDC-0973, XL518), and trametinib are both potent, selective, allosteric inhibitors of MEK1 and MEK2. While they share a common target, subtle differences in their biochemical and pharmacological properties can have significant implications for their clinical utility.
Mechanism of Action and Pathway Inhibition
Both cobimetinib and trametinib are non-ATP-competitive inhibitors that bind to an allosteric pocket on the MEK1/2 enzymes. This binding prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2, thereby inhibiting downstream signaling and cellular proliferation.
A key distinction lies in their preferential binding to different states of the MEK enzyme. Cobimetinib demonstrates a higher potency for phosphorylated MEK, while trametinib binds effectively to the unphosphorylated form of MEK1 and MEK2 with similar high potencies.[1] Despite this difference, both compounds effectively block the activation of the ERK pathway.
Below is a diagram illustrating the position of MEK inhibitors within the MAPK/ERK signaling pathway.
Potency and Selectivity
The potency of MEK inhibitors is a critical determinant of their efficacy. In vitro biochemical and cellular assays have been employed to quantify and compare the inhibitory activities of cobimetinib and trametinib.
| Parameter | Cobimetinib (this compound) | Trametinib | Reference |
| Biochemical IC50 (MEK1) | 4.2 nM | 0.7 nM | [2] |
| Biochemical IC50 (MEK2) | Not specified | 0.9 nM | |
| Cellular EC50 (BRAF V600E mutant cell lines) | 0.2 µM - 10 µM | Not specified in direct comparison | [2] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Trametinib exhibits a slightly lower biochemical IC50 for both MEK1 and MEK2 compared to cobimetinib's IC50 for MEK1, suggesting higher potency at the enzymatic level. However, cellular potency can be influenced by various factors, including cell permeability and off-target effects. Both drugs are highly selective for MEK1/2 over other kinases.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of cobimetinib and trametinib have been characterized in preclinical models, providing insights into their absorption, distribution, metabolism, and excretion.
| Parameter | Cobimetinib (this compound) | Trametinib | Reference |
| Oral Bioavailability | Moderate to high | 72.3% (human) | [3] |
| Protein Binding | >95% | >95% | [4] |
| Terminal Half-life | ~24-48 hours (species dependent) | ~4 days (human) | [4][5] |
| Metabolism | Primarily hepatic (CYP3A) | Deacetylation and hydroxylation | [3] |
Trametinib is noted for its particularly long half-life, which allows for sustained target inhibition with once-daily dosing.
In Vivo Antitumor Activity
Both cobimetinib and trametinib have demonstrated significant antitumor activity in preclinical xenograft models of human cancers, particularly those harboring BRAF and KRAS mutations.
The general workflow for assessing in vivo efficacy is depicted below:
While direct head-to-head in vivo studies are not extensively published, both compounds have shown dose-dependent tumor growth inhibition in various cancer models.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of comparative data. Below are generalized methodologies for the key experiments cited.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Methodology:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with a kinase buffer containing ATP and a substrate (e.g., inactive ERK2).
-
The inhibitor (cobimetinib or trametinib) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (EC50 Determination)
Objective: To measure the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.
Methodology:
-
Cancer cells (e.g., BRAF-mutant melanoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the MEK inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed. Common methods include:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
-
EC50 values are determined by plotting the percentage of cell viability relative to untreated controls against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the MEK inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, cobimetinib, trametinib).
-
The inhibitors are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Efficacy is typically reported as tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
Both this compound (cobimetinib) and trametinib are highly effective MEK inhibitors that have demonstrated significant clinical benefit, particularly in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma. While trametinib may exhibit slightly greater potency in biochemical assays and possesses a longer half-life, the clinical relevance of these differences is complex and can be influenced by factors such as toxicity profiles and combination partner. The choice between these agents in a research or clinical setting may depend on the specific cancer type, mutational context, and the desired pharmacokinetic profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RG7167 and Selumetinib in Targeting the RAS/RAF/MEK/ERK Pathway
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two inhibitors targeting the RAS/RAF/MEK/ERK signaling cascade: RG7167 (avutometinib, also known as CH5126766, RO5126766, and VS-6766) and selumetinib. This document outlines their mechanisms of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols for the cited studies.
Executive Summary
This compound and selumetinib are both inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer. While both drugs target this pathway, they do so through distinct mechanisms. Selumetinib is a selective inhibitor of MEK1 and MEK2 enzymes. In contrast, this compound is a dual inhibitor, targeting both RAF kinases and MEK1/2. This difference in mechanism may have implications for their efficacy and resistance profiles in various tumor types. Selumetinib has received FDA approval for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. The clinical development of this compound for solid tumors in a continuous dosing schedule was discontinued due to toxicity, though investigations into intermittent dosing schedules have shown anti-tumor activity.
Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as KRAS, NRAS, and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis.
Selumetinib acts as a selective, allosteric inhibitor of MEK1 and MEK2. By binding to a site adjacent to the ATP-binding pocket, it prevents the phosphorylation and activation of MEK, which in turn blocks the downstream phosphorylation of ERK1/2.
This compound is a first-in-class dual inhibitor of RAF and MEK. It inhibits both wild-type and mutant forms of RAF kinases (A-RAF, B-RAF, and C-RAF) and also allosterically inhibits MEK1/2. This dual inhibition is designed to overcome the feedback reactivation of RAF that can occur with MEK-only inhibitors, potentially leading to a more sustained and potent pathway inhibition.
Preclinical Efficacy
In Vitro Studies
| Drug | Cell Lines | Key Findings | IC50 Values |
| This compound | Panel of cancer cell lines with BRAF or RAS mutations | Induced G1 cell cycle arrest; more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells. | B-RAFV600E: 8.2 nM; C-RAF: 56 nM; MEK1: 160 nM |
| Selumetinib | Various cancer cell lines | Inhibits proliferation of cells with activated MAPK pathway. | Varies by cell line and mutation status. |
In Vivo Studies
| Drug | Xenograft Model | Key Findings |
| This compound | SK-MEL-2 (NRAS mutant) melanoma xenograft | Suppressed tumor growth. |
| Selumetinib | NF1 mouse models | Demonstrated tumor shrinkage.[1] |
Clinical Efficacy
This compound (CH5126766/VS-6766)
A Phase 1 study of this compound in patients with advanced solid tumors with RAS/RAF mutations investigated intermittent dosing schedules due to toxicities observed with continuous dosing.
| Trial Identifier | Patient Population | Key Efficacy Results |
| Phase 1 (Dose-Escalation and Basket Expansion) | Advanced solid tumors and multiple myeloma with RAS/RAF mutations | Objective responses were observed in 7 of 26 (27%) response-evaluable patients in the basket expansion cohort.[2] |
Selumetinib
Selumetinib has undergone extensive clinical investigation, leading to its approval for NF1-associated plexiform neurofibromas.
| Trial Identifier | Patient Population | Key Efficacy Results |
| Phase 1/2 (SPRINT) | Pediatric patients with NF1 and inoperable plexiform neurofibromas | 68% of patients had a partial response (≥20% decrease in tumor volume).[1] |
| Phase 2 | Adults with NF1 and inoperable plexiform neurofibromas | A significant decrease in tumor volume from baseline was observed. |
| Various Phase 1/2 | Multiple cancer types (e.g., melanoma, non-small cell lung cancer, thyroid cancer) | Modest activity as a single agent, often evaluated in combination with other therapies. |
Experimental Protocols
Colony Formation Assay (for this compound)
-
Cell Seeding: Cancer cell lines (e.g., those with NRAS or KRAS mutations) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a MEK inhibitor (as a comparator).
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation. The medium with the drug is refreshed every 3-4 days.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using an automated colony counter. The results are expressed as a percentage of the control (vehicle-treated) cells.
Tumor Volume Assessment in Xenograft Models (for this compound)
-
Tumor Implantation: Human cancer cells (e.g., SK-MEL-2) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice a week).
-
Volume Calculation: Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the treatment and control groups.
Discussion
The available data suggests that both this compound and selumetinib are active inhibitors of the RAS/RAF/MEK/ERK pathway. The dual inhibitory mechanism of this compound may offer an advantage in overcoming the feedback activation of RAF often seen with MEK-only inhibitors. Preclinical studies support this, showing this compound to be more effective than a MEK inhibitor in reducing colony formation in some RAS-mutated cell lines. However, the clinical development of this compound has been hampered by toxicity issues, necessitating the exploration of intermittent dosing schedules.
Selumetinib, on the other hand, has a more established clinical profile, particularly in the context of NF1, where it has demonstrated significant and sustained tumor shrinkage in a pediatric population.[1] Its efficacy in various cancers as a monotherapy has been more modest, leading to numerous studies evaluating its use in combination with other targeted agents or chemotherapy.
The choice between a dual RAF/MEK inhibitor and a selective MEK inhibitor will likely depend on the specific genetic context of the tumor, the therapeutic window of the drugs, and the potential for combination therapies. Further clinical trials are needed to directly compare the efficacy and safety of these two classes of inhibitors in well-defined patient populations.
References
RG7167: An In Vivo Validation and Comparative Guide to a Discontinued MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the in vivo anti-tumor activity of RG7167, a selective MEK inhibitor developed by Roche. Despite its discontinued development in 2014, preclinical data indicated promising anti-cancer effects. This document summarizes the available information on this compound and compares its performance with other MEK inhibitors that have successfully translated into clinical use, offering valuable insights for ongoing cancer research and drug development.
Introduction to this compound
This compound, also known as CH4987655 and RO4987655, is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK, a key kinase in the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Preclinical studies demonstrated that this compound effectively inhibits the activation of the MAPK signaling pathway, leading to the suppression of tumor cell growth.[1]
In Vivo Anti-Tumor Activity of this compound
While detailed quantitative data from extensive preclinical studies on this compound are limited due to its early discontinuation, a 2009 abstract from the American Association for Cancer Research (AACR) annual meeting reported significant in vivo anti-tumor activity. The key findings from this abstract are summarized below.
Summary of Preclinical In Vivo Data
| Compound | Animal Model | Tumor Type | Dosing | Observed Effect | Combination Therapy |
| This compound | Xenograft Models | Not Specified | Oral | "Complete tumor regressions" | Enhanced or synergistic activity with cisplatin, paclitaxel, and gemcitabine |
Data extracted from a 2009 AACR abstract.[1]
The report of "complete tumor regressions" in xenograft models suggests a potent anti-tumor effect of this compound as a single agent.[1] Furthermore, the observed synergy with standard-of-care chemotherapeutic agents highlighted its potential for combination therapies.[1]
Comparative Analysis with Other MEK Inhibitors
To provide a comprehensive perspective, the preclinical in vivo activity of this compound is compared here with two FDA-approved MEK inhibitors, Trametinib (Mekinist) and Selumetinib (Koselugo). This comparison is based on representative data from publicly available studies.
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Xenograft Models | Not Specified | Oral | "Complete tumor regressions" | AACR 2009 Abstract |
| Trametinib | HT-29 (colorectal cancer) xenograft | Colorectal Cancer | 1 mg/kg, oral, daily | ~80% | Published Study |
| Selumetinib | A375 (melanoma) xenograft | Melanoma | 25 mg/kg, oral, twice daily | ~60% | Published Study |
Note: Direct head-to-head comparative studies involving this compound are not available. The data presented is for illustrative comparison and is sourced from different studies. TGI values can vary significantly based on the specific cell line, animal model, and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway for MEK inhibitors and a general workflow for in vivo validation of anti-tumor activity.
Caption: MAPK Signaling Pathway and the inhibitory action of this compound on MEK.
Caption: A generalized experimental workflow for evaluating in vivo anti-tumor efficacy.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, a general methodology for assessing the anti-tumor activity of a MEK inhibitor in a xenograft model is provided below.
General Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines with known RAS or RAF mutations (e.g., A375 melanoma, HT-29 colon cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 5-10 million tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Secondary endpoints may include tumor growth delay and survival.
-
Toxicity Assessment: Animal body weight and clinical signs of toxicity are monitored throughout the study.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the observed differences between treatment and control groups.
Conclusion
This compound demonstrated significant single-agent anti-tumor activity in preclinical xenograft models, including reports of complete tumor regressions.[1] It also showed potential for synergistic effects when combined with standard chemotherapies.[1] However, the development of this compound was discontinued after Phase I clinical trials for undisclosed reasons. While the limited publicly available data prevents a more detailed direct comparison, the initial findings for this compound appeared promising and in line with the activity of other MEK inhibitors that have since become established cancer therapies. This retrospective analysis underscores the importance of the MEK pathway as a therapeutic target and provides a historical context for the development of MEK inhibitors.
References
Cross-Validation of RG7167 (Lifirafenib) Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of RG7167 (lifirafenib), a novel RAF family kinase inhibitor, across various cancer models. Data is presented to objectively assess its performance against other RAF inhibitors, supported by detailed experimental methodologies.
Introduction to this compound (Lifirafenib)
This compound, also known as lifirafenib (BGB-283), is a second-generation small molecule inhibitor targeting the RAF kinase family, including both monomeric and dimeric forms of BRAF and CRAF.[1][2] A key differentiator of lifirafenib is its ability to also inhibit the epidermal growth factor receptor (EGFR), a mechanism designed to overcome the feedback activation of the MAPK pathway often observed with first-generation BRAF inhibitors, particularly in colorectal cancer.[3][4] Lifirafenib has shown antitumor activity in preclinical models and clinical trials involving solid tumors with BRAF and KRAS mutations.[1][5]
Comparative In Vitro Efficacy of RAF Inhibitors
The in vitro potency of this compound and other RAF inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Mutation Status | This compound (Lifirafenib) IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Encorafenib IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | Data not available | ~30-100 | ~0.8 | ~0.35 |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | Data not available | ~50 | Data not available | Data not available |
| HT-29 | Colorectal Cancer | BRAF V600E | Potent Inhibition Reported[3] | >8000 | Data not available | Data not available |
| RKO | Colorectal Cancer | BRAF V600E | Potent Inhibition Reported[3] | ~400 | Data not available | Data not available |
| WiDr | Colorectal Cancer | BRAF V600E | Data not available | ~1000 | Data not available | Data not available |
| NCI-H1792 | Non-Small Cell Lung Cancer | KRAS G12C | Data not available | Data not available | Data not available | Data not available |
| HCT116 | Colorectal Cancer | KRAS G13D | Data not available | Ineffective[3] | Data not available | Data not available |
Note: Direct comparative IC50 values for this compound across a wide range of cell lines are not publicly available in the searched literature. The table indicates where potent inhibition has been reported for this compound and provides available data for other RAF inhibitors for contextual comparison. The lack of uniform, directly comparable preclinical data highlights a gap in the current literature.
In Vivo Antitumor Activity in Xenograft Models
The ultimate test of a preclinical drug candidate is its ability to inhibit tumor growth in vivo. Xenograft studies, where human cancer cells are implanted into immunodeficient mice, are a standard model for evaluating therapeutic efficacy.
This compound (Lifirafenib) in BRAF V600E Colorectal Cancer Xenografts:
In a study evaluating lifirafenib in BRAF V600E colorectal cancer models, the drug demonstrated dose-dependent tumor growth inhibition, leading to both partial and complete tumor regressions in cell line-derived and primary human colorectal tumor xenografts.[3] This potent in vivo activity is attributed to its dual inhibition of RAF and EGFR, which effectively circumvents the feedback activation of EGFR that limits the efficacy of first-generation BRAF inhibitors in this cancer type.[3]
Comparative In Vivo Efficacy of RAF Inhibitors in BRAF V600E Melanoma Xenografts:
While direct comparative in vivo studies including this compound are limited, data from separate studies on other RAF inhibitors in BRAF V600E melanoma models provide a basis for indirect comparison.
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (Lifirafenib) | BRAF/KRAS-mutated xenografts | 30 mg/kg, daily | Demonstrated activity | [1][2] |
| Vemurafenib | A375 | 50 mg/kg, twice daily | ~40% reduction in relative tumor volume | [6] |
| Dabrafenib | BRAF V600E melanoma | Not specified | Tumor growth inhibition | [1] |
| Encorafenib | BRAF V600E melanoma | Not specified | Tumor growth suppression | [7] |
Note: The table above summarizes findings from different studies and should be interpreted with caution due to variations in experimental design.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical in vivo experimental workflow.
Caption: RAF/MEK/ERK signaling pathway and points of inhibition.
References
- 1. targetedonc.com [targetedonc.com]
- 2. oncozine.com [oncozine.com]
- 3. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
RG7167 (VS-6766): A Dual RAF/MEK Inhibitor Challenging the Upstream MAPK Blockade
A Comparative Guide for Researchers and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cancer cell proliferation and survival, making it a prime target for therapeutic intervention. While upstream inhibitors targeting components like BRAF and MEK have shown clinical efficacy, the emergence of resistance remains a significant hurdle. This guide provides an objective comparison of RG7167 (also known as VS-6766, CH5126766, and RO5126766), a novel dual RAF/MEK inhibitor, against traditional upstream inhibitors of the MAPK pathway, supported by preclinical experimental data.
Mechanism of Action: A Dual Approach to MAPK Inhibition
Upstream inhibitors in the MAPK pathway typically target single nodes. For instance, BRAF inhibitors like vemurafenib and dabrafenib are effective in tumors with specific BRAF mutations, while MEK inhibitors such as trametinib and cobimetinib act further downstream. However, resistance can arise through reactivation of the pathway, often mediated by other RAF isoforms like CRAF.
This compound distinguishes itself by concurrently inhibiting both RAF and MEK kinases.[1][2] This dual-action mechanism is designed to provide a more comprehensive and durable blockade of the MAPK pathway, potentially overcoming the resistance mechanisms associated with single-agent upstream inhibitors.[1]
Preclinical Performance: this compound vs. Upstream Inhibitors
A key preclinical study provides a direct comparison of this compound with a selective MEK inhibitor (PD0325901) and a BRAF inhibitor (PLX4720) in melanoma cell lines harboring either a BRAF V600E or an NRAS Q61R mutation.
Quantitative Data Summary
| Cell Line | Mutation | Inhibitor | IC50 (nM) for Cell Growth Inhibition | Observations |
| SK-MEL-28 | BRAF V600E | This compound | ~10 | Potent growth inhibition |
| PD0325901 | ~10 | Potent growth inhibition | ||
| PLX4720 | Not specified, but effective | Effective in BRAF-mutant cells | ||
| SK-MEL-2 | NRAS Q61R | This compound | ~10 | Potent growth inhibition |
| PD0325901 | ~10 | Potent growth inhibition, but less effective in colony formation | ||
| PLX4720 | Ineffective | BRAF-selective inhibitor |
Table 1: Comparative in vitro efficacy of this compound and upstream MAPK inhibitors. Data extracted from a preclinical study on melanoma cell lines.
Key Preclinical Findings:
-
Potent Anti-proliferative Activity: this compound demonstrated potent, dose-dependent inhibition of cell growth in both BRAF-mutant and NRAS-mutant melanoma cell lines.[1]
-
Superiority in NRAS-mutant Models: While both this compound and the MEK inhibitor PD0325901 showed similar potency in short-term growth assays in NRAS-mutant cells, this compound was significantly more effective at inhibiting long-term colony formation.[1] This suggests a more sustained pathway inhibition.
-
Overcoming Feedback Reactivation: In NRAS-mutant cells, treatment with the MEK inhibitor PD0325901 led to a paradoxical increase in the phosphorylation of MEK, indicating a feedback reactivation of the pathway. In contrast, this compound, with its dual RAF/MEK inhibitory activity, suppressed this reactivation.[1]
-
Induction of Cell Cycle Arrest: this compound induced G1 cell cycle arrest in both BRAF and NRAS-mutant melanoma cells. This was accompanied by the upregulation of the cell cycle inhibitor p27 and downregulation of cyclin D1.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway with the points of inhibition for various inhibitors and a typical experimental workflow for their evaluation.
Caption: MAPK signaling pathway and points of inhibitor action.
Caption: Experimental workflow for comparing MAPK inhibitors.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical comparison of this compound.
Cell Growth Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Method:
-
Cells (e.g., SK-MEL-28, SK-MEL-2) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the inhibitors (this compound or PD0325901).
-
Cell viability was measured at different time points (e.g., 72 or 96 hours) using a colorimetric assay such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
Absorbance was read at 450 nm, and the IC50 values were calculated from the dose-response curves.
-
Colony Formation Assay
-
Objective: To assess the long-term effect of the inhibitors on cell proliferation and survival.
-
Method:
-
Cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with a fixed concentration of the inhibitors (e.g., 100 nM for this compound and 10 nM for PD0325901).[1]
-
The medium containing the inhibitor was replaced every 3-4 days.
-
After a period of incubation (e.g., 10-14 days), the cells were fixed with methanol and stained with crystal violet.
-
The number of colonies was counted to determine the inhibitory effect.
-
Western Blotting
-
Objective: To analyze the effect of the inhibitors on the phosphorylation status and expression levels of key proteins in the MAPK and cell cycle pathways.
-
Method:
-
Cells were treated with the inhibitors for a specified time (e.g., 24 hours).
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-MEK, phospho-ERK, phospho-RB, Cyclin D1, p27, and a loading control like GAPDH).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitors on cell cycle progression.
-
Method:
-
Cells were treated with the inhibitors for a specified time (e.g., 24 hours).
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined using cell cycle analysis software.
-
Clinical Perspective and Future Directions
This compound (VS-6766) is currently being evaluated in clinical trials for various solid tumors with RAS/RAF mutations, both as a monotherapy and in combination with other targeted agents.[4][5][6] The intermittent dosing schedule of VS-6766 has shown antitumor activity and tolerability in patients with RAF-RAS-MEK pathway mutations.[5] The combination of VS-6766 with inhibitors of other pathways, such as FAK (defactinib) or KRAS G12C (sotorasib), is also under investigation to overcome resistance mechanisms.[6][7]
Conclusion
The dual RAF/MEK inhibitor this compound presents a promising strategy to overcome some of the limitations of single-agent upstream MAPK pathway inhibitors. Preclinical data suggests that its ability to provide a more comprehensive blockade of the MAPK pathway, particularly in the context of RAS mutations, may translate into improved and more durable clinical responses. The ongoing clinical evaluation of this compound will be crucial in defining its role in the treatment of MAPK-driven cancers.
References
- 1. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 2. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intermittent schedules of the oral RAF-MEK inhibitor CH5126766/VS-6766 in patients with RAS/RAF-mutant solid tumours and multiple myeloma: a single-centre, open-label, phase 1 dose-escalation and basket dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Trial of VS-6766, a Dual RAF-MEK Inhibitor, and Defactinib, an FAK Inhibitor - Conference Correspondent [conference-correspondent.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The MEK Inhibitor Cobimetinib Versus the Discontinued Candidate RG7167
In the landscape of targeted cancer therapies, MEK inhibitors have emerged as a crucial class of drugs, particularly in the treatment of melanoma and other malignancies driven by the MAPK/ERK signaling pathway. This guide provides a detailed comparison of two such inhibitors: cobimetinib, an approved and clinically utilized therapeutic, and RG7167, a developmental candidate whose progression was discontinued.
Due to the discontinuation of this compound's development at an early phase, publicly available data is scarce, precluding a direct, quantitative head-to-head comparison with cobimetinib. This guide will therefore provide a comprehensive overview of cobimetinib, supported by extensive preclinical and clinical data, and summarize the limited information available for this compound to offer a contextual understanding of the two agents.
Overview and Mechanism of Action
Both cobimetinib and this compound are small molecule inhibitors targeting MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway, when constitutively activated by mutations in genes such as BRAF, drives cellular proliferation and survival in various cancers.[1][2][3] By inhibiting MEK, these drugs aim to block downstream signaling to ERK, thereby suppressing tumor growth.
Cobimetinib , developed by Exelixis and Genentech (a member of the Roche Group), is a potent and selective, orally bioavailable MEK1/2 inhibitor.[4][5] It is approved in combination with the BRAF inhibitor vemurafenib for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[6][7]
This compound , developed by Chugai Pharmaceutical and Roche, was also an orally bioavailable MEK inhibitor.[2] However, its clinical development was halted after the completion of a Phase I trial in 2014 for undisclosed reasons.[2]
Signaling Pathway
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the points of intervention for MEK inhibitors like cobimetinib and this compound.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of cobimetinib and this compound on MEK.
Preclinical Data: Cobimetinib
A substantial body of preclinical research supports the anti-tumor activity of cobimetinib, both as a single agent and in combination with other targeted therapies.
In Vitro Studies
Cobimetinib has demonstrated potent and selective inhibition of MEK1/2 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma (BRAF V600E) | 4.6 | [8] |
| WM-266-4 | Melanoma (BRAF V600D) | 5.8 | [8] |
| HCT116 | Colorectal Cancer (KRAS G13D) | 10 | [9] |
| HT-29 | Colorectal Cancer (BRAF V600E) | 2.9 | [9] |
Experimental Protocol: Cell Viability Assay
A typical protocol to determine the half-maximal inhibitory concentration (IC50) of cobimetinib in cancer cell lines is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of cobimetinib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis in software like GraphPad Prism.
In Vivo Studies
Cobimetinib has shown significant anti-tumor efficacy in xenograft models of various cancers.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| A375 | Melanoma (BRAF V600E) | 10 mg/kg, oral, daily | 95 | [8] |
| HCT116 | Colorectal Cancer (KRAS G13D) | 10 mg/kg, oral, daily | 70 | [9] |
| A549 | Non-Small Cell Lung Cancer (KRAS G12S) | 10 mg/kg, oral, daily | 58 | [8] |
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
A standard protocol for evaluating the in vivo efficacy of cobimetinib is as follows:
-
Cell Implantation: 5-10 million human cancer cells (e.g., A375) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Cobimetinib is administered orally, typically daily, at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor weights are measured at the end of the study.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Clinical Trial Data: Cobimetinib (coBRIM Study)
The pivotal Phase III coBRIM study (NCT01689519) evaluated the efficacy and safety of cobimetinib in combination with vemurafenib versus vemurafenib alone in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[6][10][11]
Study Design
Caption: Simplified schema of the coBRIM Phase III clinical trial design.
Efficacy Results
The combination of cobimetinib and vemurafenib demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) compared to vemurafenib monotherapy.[6][12][13]
| Efficacy Endpoint | Cobimetinib + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 12.3 months | 7.2 months | 0.58 (0.46-0.72) | <0.001 |
| Median OS | 22.3 months | 17.4 months | 0.70 (0.55-0.90) | 0.005 |
| Objective Response Rate | 70% | 50% | - | <0.001 |
| Complete Response Rate | 16% | 11% | - | - |
Data from the updated analysis of the coBRIM study.[6]
Safety Profile
The addition of cobimetinib to vemurafenib was associated with a manageable safety profile, with an increased incidence of certain adverse events.[6][7]
| Adverse Event (Grade 3/4) | Cobimetinib + Vemurafenib (%) | Placebo + Vemurafenib (%) |
| Diarrhea | 6 | <1 |
| Serous Retinopathy | <1 | 0 |
| Increased Creatine Phosphokinase | 11 | <1 |
| Increased Alanine Aminotransferase | 11 | 5 |
| Rash | 8 | 10 |
| Photosensitivity Reaction | 5 | <1 |
This compound: A Discontinued Candidate
Information regarding this compound is limited due to its discontinued development.
-
Developer: Chugai Pharmaceutical and Roche.[2]
-
Mechanism of Action: MEK inhibitor.[2]
-
Development Stage: Discontinued after a Phase I trial for solid tumors (NCT00817518) was completed in 2014.[2]
-
Publicly Available Data: There is a lack of published preclinical data, detailed Phase I results, or a chemical structure in the public domain. Consequently, a direct comparison of its potency, selectivity, or clinical efficacy and safety with cobimetinib is not possible.
Conclusion
Cobimetinib, in combination with vemurafenib, is a well-established therapeutic option for patients with BRAF V600-mutant advanced melanoma, supported by robust preclinical and clinical data demonstrating significant improvements in patient outcomes.[6][13] Its mechanism of action, efficacy, and safety profile have been thoroughly characterized.
In contrast, this compound remains an investigational agent with a limited public data trail following the cessation of its clinical development. While it shares the same molecular target as cobimetinib, the absence of comprehensive data prevents any meaningful head-to-head comparison. The reasons for the discontinuation of this compound's development have not been publicly disclosed but could range from strategic business decisions to unfavorable efficacy or safety signals observed in early clinical evaluation. For researchers and drug development professionals, the story of these two MEK inhibitors underscores the rigorous and often challenging path of bringing a new therapeutic to market.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Roche - Wikipedia [en.wikipedia.org]
- 6. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pro.dermnetnz.org [pro.dermnetnz.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of cobimetinib (C) combined with vemurafenib (V) in patients (pts) with <em>BRAF</em><sup>V600</sup> mutation–positive metastatic melanoma: analysis from the 4-year extended follow-up of the phase 3 coBRIM study. - ASCO [asco.org]
- 13. idus.us.es [idus.us.es]
Comparative Safety Analysis of RG7167: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profile of the investigational MEK inhibitor RG7167 (also known as CH4987655 or RO4987655) against other approved MEK inhibitors. This document summarizes key safety findings from clinical trials, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.
Executive Summary
This compound is a potent and selective inhibitor of MEK, a key kinase in the MAPK/ERK signaling pathway. While the development of this compound for certain indications has been discontinued, its safety profile from early-stage clinical trials provides valuable insights for the broader class of MEK inhibitors. This guide presents a comparative analysis of this compound's safety data alongside that of approved MEK inhibitors such as trametinib, cobimetinib, binimetinib, and selumetinib. The data indicates that this compound shares a class-specific toxicity profile with other MEK inhibitors, with the most common adverse events being dermatologic and gastrointestinal in nature.
Comparative Safety Data of MEK Inhibitors
The following table summarizes the key safety findings from a Phase I dose-escalation study of this compound in patients with advanced solid tumors and compares them with the reported adverse events of other commercially available MEK inhibitors. It is important to note that direct comparison of adverse event frequencies across different clinical trials can be challenging due to variations in study design, patient populations, and duration of treatment.
| Adverse Event Category | This compound (CH4987655)[1][2][3][4][5] | Trametinib | Cobimetinib | Binimetinib | Selumetinib |
| Dermatologic | Rash-related toxicity (91.8%) | Rash (57%), Dermatitis acneiform (25%) | Rash (69%), Photosensitivity reaction (40%) | Rash (43%), Dermatitis acneiform (15%) | Rash (88%), Paronychia (47%) |
| Gastrointestinal | Gastrointestinal disorders (69.4%), Diarrhea, Nausea | Diarrhea (43%), Nausea (26%), Stomatitis (21%) | Diarrhea (60%), Nausea (39%), Vomiting (24%) | Diarrhea (41%), Nausea (34%), Vomiting (22%) | Diarrhea (78%), Nausea (66%), Vomiting (66%) |
| Musculoskeletal | Elevated Creatine Phosphokinase (CPK) (DLT in 3 patients) | Arthralgia (20%), Myalgia (17%) | Arthralgia (24%) | Increased blood CPK (30%), Myalgia (19%) | Increased blood CPK (52%) |
| Ocular | Blurred vision (DLT in 1 patient) | Blurred vision, Chorioretinopathy | Serous retinopathy, Blurred vision | Retinal pigment epitheliopathy, Blurred vision | Blurred vision, Retinal pigment epitheliopathy |
| Constitutional | Fatigue | Fatigue (26%) | Fatigue (21%) | Fatigue (29%) | Pyrexia (63%), Fatigue (51%) |
| Cardiovascular | Not reported as a frequent AE | Decreased ejection fraction, Hypertension | Decreased ejection fraction | Decreased ejection fraction, Hypertension | Decreased ejection fraction |
DLT: Dose-Limiting Toxicity Frequencies are for all grades unless otherwise specified. Data for comparator drugs is compiled from various clinical trial sources.
In a Phase I study with healthy volunteers, single oral doses of this compound from 0.5 mg to 4 mg were found to be safe and well-tolerated.[6] A total of 26 adverse events were reported in 15 of the 40 subjects, with 21 being mild and 5 moderate.[6] The moderate adverse events included autonomic nervous system imbalance, diarrhea, abdominal pain, and acne.[6]
Experimental Protocols
The safety and toxicology of kinase inhibitors like this compound are evaluated through a standardized series of preclinical and clinical studies designed to identify potential hazards and establish a safe dosing range for human trials.
Preclinical Safety and Toxicology Studies
Objective: To characterize the toxicity profile of the investigational drug in animal models to support its safe administration in humans. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.
1. Repeat-Dose Toxicity Studies:
-
Rodent and Non-Rodent Species: Studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate), to identify target organs of toxicity and to assess the relationship between dose, exposure, and toxicity.
-
Dosing and Duration: The drug is administered daily for a period ranging from 28 days to 6 months, depending on the intended duration of clinical use. The route of administration mimics the intended clinical route.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Electrocardiography (ECG) and cardiovascular assessments
-
Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points
-
Toxicokinetics to determine systemic exposure
-
Gross necropsy and organ weights at termination
-
Histopathological examination of a comprehensive list of tissues
-
2. Safety Pharmacology Studies:
-
Core Battery: These studies investigate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.
-
Cardiovascular Safety: Assessed in vivo (e.g., telemetered dogs) to monitor ECG, blood pressure, and heart rate, and in vitro (e.g., hERG assay) to evaluate the potential for QT interval prolongation.
-
Central Nervous System Safety: Evaluated using a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.
-
Respiratory Safety: Assessed by measuring respiratory rate, tidal volume, and minute volume in rodents.
3. Genotoxicity Studies:
-
A battery of tests is conducted to assess the potential of the drug to cause genetic damage. This typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic assay for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).
-
Clinical Safety Assessment
Objective: To evaluate the safety and tolerability of the investigational drug in humans and to determine the recommended dose and schedule for further clinical development.
1. Phase I Clinical Trial Design:
-
Study Population: Typically patients with advanced, treatment-refractory cancers for oncology drugs, or healthy volunteers for non-oncology indications.
-
Dose Escalation: A "3+3" dose-escalation design is commonly used to determine the Maximum Tolerated Dose (MTD). Cohorts of 3 patients receive a specific dose. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one patient experiences a DLT, the cohort is expanded to 6 patients. The MTD is defined as the dose level below the one at which two or more patients in a cohort of 3-6 experience a DLT.
-
Safety Monitoring:
-
Continuous monitoring and reporting of all Adverse Events (AEs).
-
AEs are graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE).[7][8][9]
-
Regular physical examinations, vital sign measurements, and performance status assessments.
-
Frequent laboratory assessments (hematology, clinical chemistry).
-
Electrocardiograms and ophthalmologic examinations.
-
Pharmacokinetic sampling to correlate drug exposure with safety findings.
-
2. Adverse Event Reporting:
-
Investigators are required to report serious adverse events (SAEs) to the trial sponsor immediately.[10]
-
Sponsors are responsible for evaluating the safety information and reporting expedited safety reports to regulatory authorities (e.g., the FDA) for events that are serious, unexpected, and for which there is a reasonable possibility that the drug caused the event.[11][12][13][14]
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A simplified workflow for preclinical safety assessment of a novel kinase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Dose-escalation Study of the Safety, Pharmacokinetics and Pharmacodynamics of the MEK Inhibitor RO4987655 (CH4987655) in Patients with Adva... [en-cancer.fr]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Common Terminology Criteria for Adverse Events [medbox.iiab.me]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. youtube.com [youtube.com]
- 10. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 11. hoganlovells.com [hoganlovells.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Handling Guidance for Investigational Compound RG7167
Disclaimer: No specific public information, such as a Safety Data Sheet (SDS), was found for the investigational compound "RG7167." The following guidance is based on general best practices for handling investigational drugs in a laboratory and clinical research setting. Researchers, scientists, and drug development professionals must obtain and strictly follow the specific safety and handling protocols provided by the compound's manufacturer or the sponsoring institution.
Immediate Safety and Logistical Information
The handling of any investigational compound requires a meticulous approach to safety to protect laboratory personnel from potential chemical and biological hazards. Access to the compound should be limited to authorized and trained personnel.[1] All activities involving this compound must be conducted in designated areas with appropriate engineering controls, such as certified chemical fume hoods or biological safety cabinets.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes recommended PPE for various laboratory activities involving investigational compounds.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Compounding | - Chemical splash goggles or face shield- Double-gloving with nitrile gloves- Chemical-resistant lab coat or gown- Respiratory protection (e.g., N95 respirator or as specified in the SDS) |
| Dissolution and Formulation | - Chemical splash goggles- Nitrile gloves- Chemical-resistant lab coat |
| In Vitro/In Vivo Administration | - Safety glasses or goggles- Nitrile gloves- Lab coat |
| Waste Disposal | - Chemical splash goggles- Heavy-duty nitrile or rubber gloves- Chemical-resistant lab coat or gown |
Convenient, single-use PPE kits are commercially available and may contain essential items such as disposable masks, safety glasses, and gloves.[2][3]
Operational and Disposal Plans
Receiving and Storage: Upon receipt, the identity and integrity of the this compound shipment should be verified. The compound must be stored according to the sponsor's recommendations, which may include specific requirements for temperature, humidity, and light exposure.[1][4] Access to storage areas must be restricted to authorized personnel.[1]
Handling and Preparation: All handling of powdered or volatile forms of this compound should be performed within a certified chemical fume hood to prevent inhalation exposure. A designated and calibrated analytical balance should be used for weighing. All equipment used in the preparation of this compound formulations must be thoroughly cleaned and decontaminated after use.
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous material cleanup should address the spill, following the institution's established procedures and the guidance provided in the compound's SDS. A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
Disposal: All waste materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Unused supplies of the investigational drug may need to be returned to the sponsor or disposed of according to their specific instructions.[6][7]
Experimental Workflow for Safe Handling of Investigational Compounds
The following diagram illustrates a generalized workflow for the safe handling of an investigational compound like this compound, from receipt to final disposal.
References
- 1. spectrummed.com [spectrummed.com]
- 2. Standard Safety PPE Kits | Fisher Scientific [fishersci.com]
- 3. PPE Kits & Personal Protective Equipment | Staples Business [staplesadvantage.com]
- 4. ashp.org [ashp.org]
- 5. swog.org [swog.org]
- 6. ashp.org [ashp.org]
- 7. Federal Regulations for Clinical Investigators | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
